Ethenesulfinic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethenesulfinic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2S/c1-2-5(3)4/h2H,1H2,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTMZNZYFRTOKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457484 | |
| Record name | Ethenesulfinic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4363-39-7 | |
| Record name | Ethenesulfinic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethenesulfinic Acid & Vinyl Sulfinates: Chemical Architecture and Synthetic Utility in Drug Discovery
The following technical guide details the chemical structure, properties, and applications of ethenesulfinic acid (vinylsulfinic acid) and its stable salt forms, specifically within the context of pharmaceutical research and covalent drug discovery.
Executive Summary
Ethenesulfinic acid (CAS: N/A for free acid; 17796-24-0 for generic vinylsulfinic species) is a transient, unsaturated organosulfur compound serving as a critical intermediate in the synthesis of vinyl sulfones —a privileged scaffold in covalent drug discovery. Unlike its saturated counterpart (ethanesulfonic acid) or its oxidized relative (ethenesulfonic acid), ethenesulfinic acid possesses a unique dual reactivity profile: it acts as a sulfur-centered nucleophile in its anionic form and as a latent electrophile precursor. This guide analyzes its structural instability, tautomeric behavior, and its pivotal role as a "masked" warhead for cysteine-targeting therapeutics.
Chemical Structure and Properties[1][2][3][4][5][6]
The Core Architecture
Ethenesulfinic acid consists of a vinyl group (
| Property | Data / Description |
| IUPAC Name | Ethenesulfinic acid (or Vinylsulfinic acid) |
| Molecular Formula | |
| Molecular Weight | 108.12 g/mol |
| Hybridization | Sulfur ( |
| pKa (Estimated) | ~1.8 – 2.2 (Based on general sulfinic acid analogs) |
| Stability | Highly Unstable. Disproportionates to thiosulfonates/sulfonic acids; oxidizes rapidly in air.[1] |
| Stable Form | Sodium Ethenesulfinate (Solid, shelf-stable salt) |
Tautomerism and Instability
Free ethenesulfinic acid is rarely isolated due to its propensity for disproportionation and auto-oxidation . It exists in equilibrium between two tautomeric forms, though the sulfinic acid form predominates over the sulfone-like ester in solution.
-
Sulfinic Acid Form (
): The major tautomer, responsible for acidity. -
Sulfinate Ester Form (
): A theoretical minor tautomer involved in certain rearrangement mechanisms.
Critical Note for Researchers: Do not attempt to isolate the free acid for storage. Generate it in situ from sodium ethenesulfinate using stoichiometric acid (e.g., HCl) immediately prior to reaction.
Synthesis and Generation Strategies
Due to the instability of the free acid, synthetic workflows rely on stable precursors.
Primary Route: Reduction of Sulfonyl Chlorides
The most reliable method for generating the sulfinate anion is the reduction of ethenesulfonyl chloride.
-
Reagents: Sodium sulfite (
) or Zinc dust. -
Mechanism: Two-electron reduction of the S(VI) center to S(IV).
The "Masked" Precursor: 2-Chloroethyl Sulfinates
A common strategy in drug development involves using 2-chloroethyl sulfinates. Upon exposure to base (physiological or synthetic), these undergo
Figure 1: Synthetic pathways for the generation of ethenesulfinic species. Note the central role of the stable salt form.
Reactivity Profile and Drug Discovery Applications
The "Warhead" Generator (S-Alkylation)
The primary utility of ethenesulfinic acid (as the sulfinate anion) is its nucleophilicity. It reacts readily with alkyl halides to form vinyl sulfones .
-
Mechanism:
attack by the sulfur lone pair. -
Significance: Vinyl sulfones are Michael acceptors . They covalently modify cysteine residues in target proteins (e.g., Cathepsin K inhibitors, Rhodesain inhibitors).
-
Bioisostere: The sulfone moiety serves as a robust, non-hydrolyzable bioisostere for amides or esters in transition-state mimics.
Radical Reactivity
Recent methodologies utilize vinyl sulfinates in radical cross-coupling reactions. Under oxidative conditions (e.g., Mn(III) or photoredox catalysis), the sulfinate releases a sulfonyl radical (
-
Application: Late-stage functionalization of drug scaffolds to introduce the sulfonyl group.
As a Leaving Group (The Stetter Reaction)
In specific heterocyclic syntheses, the ethenesulfinic acid moiety acts as a leaving group. During the Stetter reaction (conjugate addition of aldehydes), an intermediate elimination of vinylsulfinic acid allows for the formation of
Experimental Protocols
Protocol: Synthesis of Vinyl Sulfones from Sodium Ethenesulfinate
This protocol describes the conversion of the stable salt into a covalent warhead candidate.
Reagents:
-
Sodium Ethenesulfinate (1.0 equiv)
-
Alkyl Halide (e.g., Benzyl bromide) (1.1 equiv)
-
Solvent: DMF or DMSO/Water (3:1)
-
Temperature: 60°C
Step-by-Step Methodology:
-
Preparation: Dissolve sodium ethenesulfinate in DMF. The salt should fully dissolve; if not, add a small amount of water.
-
Addition: Add the alkyl halide dropwise to the stirring solution.
-
Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC or LC-MS. The sulfinate anion (
) acts as the nucleophile. -
Workup: Dilute with water and extract with ethyl acetate. Wash the organic layer with brine to remove residual DMF.
-
Purification: Dry over
, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient). -
Validation: Confirm structure via
-NMR. Look for the characteristic vinyl protons (multiplet at 6.0–6.8 ppm) and the disappearance of the alkyl halide shift.
Mechanistic Diagram: Cysteine Targeting
The following diagram illustrates how the vinyl sulfone (derived from ethenesulfinic acid) covalently inhibits a target enzyme.
Figure 2: Mechanism of Action for Vinyl Sulfone Covalent Inhibitors.
References
-
Advances in Vinyl Sulfone Catalyzed Synthesis. ResearchGate. (2022). Overview of vinyl sulfone reactivity and synthesis.
-
Vinyl Sulfones: Synthetic Preparations and Medicinal Chemistry Applications. Journal of Medicinal Chemistry. (2006). Comprehensive review of the vinyl sulfone moiety in drug design.
-
Electrochemical Synthesis of Vinyl Sulfones from Sodium Sulfinates. The Journal of Organic Chemistry. (2024). Modern synthetic routes using sulfinate salts.
-
Nucleophilic and Electrophilic Chemical Probes for Sulfenic Acid. PMC. (2021). Discussion on sulfenic/sulfinic acid reactivity in biological systems.
-
pKa Data of Organic Acids. Organic Chemistry Data. (2022). Reference for pKa values of sulfinic acid analogs.
Sources
Technical Guide: Ethenesulfinic Acid vs. Vinylsulfinic Acid
This guide addresses the nomenclatural, chemical, and practical distinctions between Ethenesulfinic acid and Vinylsulfinic acid , with a specific focus on their application in modern drug discovery (SuFEx click chemistry).
Nomenclature, Stability, and SuFEx Applications
Executive Summary
Ethenesulfinic acid and Vinylsulfinic acid refer to the same chemical entity (
Critical Warning: In practical laboratory settings, this molecule is almost never handled as the free acid due to rapid auto-oxidation and disproportionation. It is handled as its stable salt (Sodium Ethenesulfinate ) or its stable fluoride derivative (Ethenesulfonyl Fluoride , ESF). A common error in procurement is confusing these with the highly stable sulfonic acid analogs (Sodium Ethenesulfonate), which are chemically inert in SuFEx applications.
Part 1: Nomenclatural Anatomy
The confusion stems from the hierarchy of IUPAC rules regarding sulfur-based functional groups. Understanding this hierarchy is essential for correct database searching and patent filing.
The IUPAC Hierarchy (Rule P-65)
According to IUPAC Blue Book Rule P-65.3 , sulfinic acids are named by adding the suffix "sulfinic acid" to the name of the parent hydride.
However, the group
-
Group: Vinyl
-
Class: Sulfinic acid[4]
-
Functional Class Name: Vinylsulfinic acid
Nomenclatural Priority Visualization
The following diagram illustrates the decision tree for naming and the priority of sulfur groups, which is critical when other functional groups (like Carboxyls) are present.
Caption: Hierarchy of sulfur nomenclature. Sulfinic acids are junior to sulfonic and carboxylic acids but senior to esters and amides.
Part 2: Chemical Stability & The "Salt" Trap
Researchers often fail to isolate the free acid because of its inherent instability.
The Tautomerism Problem
Sulfinic acids exist in equilibrium between two tautomers: the sulfinic acid form (
-
Auto-oxidation: Rapidly converts to Vinylsulfonic acid (
) upon exposure to air. -
Disproportionation: Can decompose into the thiosulfonate and sulfonic acid.
The Procurement Error (Critical)
When ordering reagents for SuFEx or Michael acceptor synthesis, ensure you are buying the correct oxidation state.
| Compound | Formula | CAS No.[2][3][5][6][7][8][9] (Approx) | Stability | Application |
| Sodium Ethenesulfinate | N/A (In situ) | Moderate | SuFEx Precursor | |
| Sodium Ethenesulfonate | 3039-83-6 | High | Polymers, Electroplating | |
| Ethenesulfonyl Fluoride | 667-35-6 | High | SuFEx Hub (Reagent) |
Note: Most commercial vendors sell the Sulfonate (CAS 3039-83-6). This will NOT work for SuFEx chemistry as the sulfur is already fully oxidized (S-VI) and lacks the leaving group ability of the fluoride or the nucleophilicity of the sulfinate.
Part 3: Synthetic Applications (SuFEx)
The primary utility of ethenesulfinic acid derivatives lies in Sulfur-Fluoride Exchange (SuFEx) , a "click chemistry" reaction pioneered by K. Barry Sharpless.
The Mechanism
The reagent used is Ethenesulfonyl Fluoride (ESF) .[10] It acts as a perfect Michael acceptor and a SuFEx hub.
-
Michael Addition: A nucleophile (amine/thiol) attacks the vinyl group.
-
SuFEx: The sulfonyl fluoride end remains latent until activated (e.g., by Calcium or Silyl ethers) to react with phenols.
Caption: The workflow from precursor to ESF, followed by Michael addition and final SuFEx coupling.
Part 4: Experimental Protocols
Since the free acid is unstable and the specific sulfinate salt is hard to source, the standard practice is to synthesize Ethenesulfonyl Fluoride (ESF) directly from 2-chloroethanesulfonyl chloride .
Protocol: Synthesis of Ethenesulfonyl Fluoride (ESF)
Use this protocol to generate the reactive SuFEx hub.
Safety: ESF is a potent lachrymator and alkylating agent. Work in a fume hood.
-
Reagents:
-
2-Chloroethanesulfonyl chloride (1.0 equiv) [CAS: 1622-32-8][7]
-
Potassium Fluoride (KF) or Potassium Bifluoride (KHF2) (2.0 equiv)
-
Water/Dioxane mixture (1:1)
-
Magnesium Oxide (MgO) (1.1 equiv) - Acts as HCl scavenger
-
-
Procedure:
-
Step 1 (Fluorination): Dissolve 2-chloroethanesulfonyl chloride in dioxane/water at 0°C.
-
Step 2: Add KF/KHF2 slowly. The chloride is exchanged for fluoride.
-
Step 3 (Elimination): Add MgO to the mixture and stir vigorously at room temperature for 4–6 hours. The MgO promotes the elimination of HCl to form the vinyl group.
-
Step 4 (Workup): Extract with Dichloromethane (DCM). Wash with brine. Dry over
. -
Step 5 (Purification): Distill under reduced pressure. ESF is a volatile liquid (bp ~40°C at 15 mmHg).
-
-
Validation:
-
1H NMR (CDCl3): Look for the characteristic vinyl pattern (multiplets at 6.0–6.8 ppm).
-
19F NMR: Distinct singlet around +65 ppm (relative to substituted sulfonyl fluorides).
-
Alternative: In Situ Generation of Sulfinate
If you specifically need the sulfinate anion for cross-coupling:
-
React Ethenesulfonyl Fluoride with 2 equiv. of Sodium Phenoxide. The phenoxide acts as a sacrificial nucleophile to generate the sulfinate intermediate in situ (Note: This is less common than using ESF directly).
References
-
IUPAC Nomenclature Rules
- Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Rule P-65.3 (Sulfinic Acids).
-
SuFEx Chemistry & ESF Synthesis
-
Sharpless, K. B., et al. "SuFEx Click Chemistry for Late-Stage Drug Modification." Angewandte Chemie Int. Ed. (2014).[4]
-
-
Synthesis of Sulfonyl Fluorides
-
Giel, M. C., et al. "Sulfur Fluoride Exchange (SuFEx): The synthesis and applications of ethenesulfonyl fluoride."[10] Organic & Biomolecular Chemistry.
-
-
Reagent Data
Sources
- 1. Ethanesulfonic acid | CAS 594-45-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Sodium ethanesulfinate | 20035-08-9 [chemicalbook.com]
- 3. Ethanesulfonic acid 95 594-45-6 [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sodium ethylenesulphonate | 3039-83-6 [chemicalbook.com]
- 6. Ethanesulfonic acid - Wikipedia [en.wikipedia.org]
- 7. 2-Chloroethanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 8. Buy Sodium ethenesulfonate | 3039-83-6 [smolecule.com]
- 9. Ethanesulfonic acid | 594-45-6 [amp.chemicalbook.com]
- 10. research.monash.edu [research.monash.edu]
The Transient Architect: A Guide to Ethenesulfinic Acid Intermediates
Topic: Thermodynamic Stability of Ethenesulfinic Acid Intermediates Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethenesulfinic acid (
Thermodynamic Landscape & Stability Profile
The Stability Paradox
Unlike their sulfonic acid cousins (
Key Thermodynamic Drivers:
-
Desulfinylation: The extrusion of sulfur dioxide (
) to generate ethylene is a dominant decomposition pathway, driven entropically ( ) and often enthalpically favored at elevated temperatures. This is the microscopic reverse of the cheletropic addition of to dienes (e.g., in sulfolene chemistry). -
Disproportionation: In the absence of trapping agents, sulfinic acids disproportionate into sulfonic acids and thiosulfonates (
). -
Tautomerism: While the sulfinic acid form (
) is the standard representation, it exists in equilibrium with the sulfone-like tautomer ( ), though the latter is generally less stable. In solution, the sulfinate anion ( ) is the predominant and most stable species (pKa 2.0–2.5), stabilized by resonance delocalization over the O-S-O core.
Decomposition Pathways Diagram
The following diagram illustrates the competing pathways that dictate the lifespan of ethenesulfinic acid.
Figure 1: Reaction coordinate flow showing the generation of ethenesulfinic acid and its divergence into productive trapping vs. non-productive decomposition.[1][2][3]
Synthetic Methodologies: Generation and Trapping
Direct isolation of ethenesulfinic acid is rarely practical due to the stability issues outlined above. Instead, "masking" strategies are employed to release the intermediate in situ.
Protocol A: Retro-Michael Generation from -Sulfinyl Esters
This method utilizes base-promoted elimination to release the ethenesulfinate anion under mild conditions.
Reagents:
- -Sulfinyl ester precursor (e.g., ethyl 3-(ethylsulfinyl)propanoate).
-
Base: Sodium ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu).
-
Electrophile: Alkyl halide (R-X) for trapping.
-
Solvent: THF or DMF (anhydrous).
Step-by-Step Protocol:
-
Precursor Dissolution: Dissolve 1.0 equiv of the
-sulfinyl ester in anhydrous THF (0.2 M) under nitrogen. -
Base Addition: Cool to -78°C to suppress immediate decomposition. Add 1.1 equiv of base dropwise.
-
Trapping: Add 1.2 equiv of the electrophile (e.g., benzyl bromide) immediately.
-
Warming: Allow the reaction to warm to 0°C over 1 hour. The sulfinate anion acts as an S-nucleophile, attacking the alkyl halide.
-
Workup: Quench with saturated
, extract with EtOAc, and purify via column chromatography.
Protocol B: Thermolysis of Sulfolenes
A "cleaner" method that avoids strong bases, relying on the cheletropic elimination of butadiene from 3-sulfolene derivatives, or more specifically, the ring opening of thiirane 1,1-dioxides (though less common). For vinyl sulfinates, a modified precursor like 2-sulfolene (butadiene sulfone) is often discussed, but it typically yields butadiene and
Data Summary: Trapping Efficiency
| Method | Conditions | Major Byproduct | Trapping Yield (Bn-Br) | Stability Concern |
| Retro-Michael | NaOEt, THF, 0°C | Ethyl Acrylate | 78-85% | Acrylate polymerization |
| Pd-Catalyzed | Pd(0), Allyl Carbonate | 60-70% | Catalyst poisoning | |
| Oxidation | Thiol + mCPBA | Various | <40% | Over-oxidation to sulfonic acid |
Medicinal Chemistry Applications
Bioisosteres
The sulfinic acid moiety is a bioisostere of the carboxylic acid (
Covalent Inhibition Pathway
Ethenesulfinic acid intermediates are precursors to vinyl sulfones , which target cysteine residues in proteins.
-
Warhead: Vinyl Sulfone (
). -
Mechanism: The nucleophilic sulfur of a cysteine residue attacks the
-carbon of the vinyl sulfone. -
Advantage: Unlike acrylamides, vinyl sulfones are often more metabolically stable and tunable via the R-group attached to the sulfone.
Figure 2: Mechanism of action for vinyl sulfone warheads derived from ethenesulfinic acid precursors.
References
-
Organic Chemistry Portal. Michael Addition Reaction. [Link][9]
-
Royal Society of Chemistry. Nucleophilic attack of 2-sulfinyl acrylates: A mild and general approach to sulfenic acid anions. [Link]
-
National Institutes of Health (PMC). Transient Sulfenic Acids in the Synthesis of Biologically Relevant Products. [Link]
-
MDPI. Mechanism Investigation of Solvent Effect on Selective Decomposition of Formic Acid (Analogous decomposition kinetics). [Link]
Sources
- 1. The preparation of ethanesulfonic acid_Chemicalbook [chemicalbook.com]
- 2. saimm.co.za [saimm.co.za]
- 3. Theoretical study on the degradation mechanism of perfluoro-ethanesulfonic acid under subcritical hydrothermal alkaline conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]
Navigating the Uncharted: A Technical Guide to the Solubility of Ethenesulfinic Acid in Organic Solvents
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Embracing the Experimental Frontier
In the landscape of pharmaceutical and materials science, the precise characterization of a molecule's physicochemical properties is paramount. Ethenesulfinic acid (CH₂=CHSO₂H), with its reactive vinyl moiety and polar sulfinic acid group, presents a unique and compelling case for study. However, a thorough review of the existing scientific literature reveals a significant gap: a conspicuous absence of quantitative data on its solubility in organic solvents. This guide, therefore, ventures into this uncharted territory. We will not present a simple table of known values; instead, we will construct a robust framework for understanding, predicting, and—most critically—experimentally determining the solubility of this intriguing, yet likely unstable, compound. This document is crafted to serve as a practical and intellectually rigorous companion for the researcher at the bench, blending theoretical principles with actionable experimental design.
The Enigmatic Nature of Ethenesulfinic Acid: A Profile of Predicted Properties
To comprehend the solubility of ethenesulfinic acid, we must first appreciate its inherent chemical character, which is largely dictated by the interplay of its two functional components: the ethenyl (vinyl) group and the sulfinic acid group.
-
The Sulfinic Acid Group (-SO₂H): This is the primary driver of polarity in the molecule. The sulfur-oxygen and oxygen-hydrogen bonds are highly polarized, making this group a strong hydrogen bond donor and acceptor. Sulfinic acids are generally more acidic than their carboxylic acid counterparts. This acidity will play a crucial role in its interactions with basic solvents.
-
The Ethenyl Group (CH₂=CH-): This unsaturated hydrocarbon portion is nonpolar. While small, its presence introduces a region of hydrophobicity and makes the molecule susceptible to polymerization and other addition reactions, contributing to its likely instability.
A Note on a Critical Challenge: The Inherent Instability of Sulfinic Acids
Sulfinic acids are notoriously unstable intermediates.[1] They can undergo disproportionation to the corresponding sulfonic acid and thiosulfonate. The presence of the electron-withdrawing vinyl group in ethenesulfinic acid may further destabilize the molecule, making it prone to oxidation, polymerization, or other degradation pathways. This inherent instability is the central challenge in any attempt to characterize its properties and necessitates specialized handling and experimental design.
A Theoretical Framework for Solubility: Predicting Affinities
The age-old principle of "like dissolves like" provides a foundational lens through which to predict the solubility of ethenesulfinic acid. We can categorize organic solvents and anticipate the nature of their interaction with our target molecule.
| Solvent Class | Exemplary Solvents | Predicted Solubility of Ethenesulfinic Acid | Rationale for Prediction |
| Nonpolar | Hexane, Toluene, Carbon Tetrachloride | Low to Insoluble | The high polarity of the sulfinic acid group will have minimal favorable interactions with nonpolar solvent molecules. The small nonpolar vinyl group is insufficient to overcome this mismatch. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Moderately to Highly Soluble | These solvents possess polar bonds and can act as hydrogen bond acceptors, interacting favorably with the acidic proton of the sulfinic acid. The dipole-dipole interactions will be significant. DMSO, being highly polar, is expected to be an excellent solvent. |
| Polar Protic | Methanol, Ethanol, Isopropanol, Water | Highly Soluble | These solvents are strong hydrogen bond donors and acceptors. They can form extensive hydrogen bonding networks with the sulfinic acid group, leading to strong solvation and high solubility. |
A Proposed Experimental Protocol for the Determination of Ethenesulfinic Acid Solubility
Given the presumed instability of ethenesulfinic acid, a classical equilibrium solubility determination method (i.e., adding excess solid to a solvent and stirring for an extended period) is likely to fail due to sample degradation. The following protocol is designed to mitigate this challenge by employing rapid techniques and careful monitoring.
Core Principle: The solubility will be determined by preparing a saturated solution in a very short timeframe and immediately quantifying the dissolved analyte. This minimizes the impact of degradation on the measurement.
Mandatory Precaution: All manipulations of ethenesulfinic acid should be performed under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques to prevent oxidation. Solvents should be deoxygenated prior to use.
Step 1: Synthesis and Purification of Ethenesulfinic Acid
Due to its instability, commercial availability of ethenesulfinic acid is unlikely. It will need to be synthesized immediately prior to use. A potential synthetic route could involve the controlled oxidation of the corresponding thiol or the acidification of a stable salt, such as sodium ethenesulfinate. Purification should be rapid, for instance, by vacuum distillation or flash chromatography at low temperatures. The purity of the synthesized acid must be confirmed immediately by ¹H NMR and/or mass spectrometry.
Step 2: The Rapid Saturation Method
-
Preparation: In an inert atmosphere, add a small, accurately weighed amount of the freshly prepared ethenesulfinic acid to a vial.
-
Solvent Addition: Add a precise volume of the degassed organic solvent to the vial at a controlled temperature (e.g., 25 °C).
-
Vigorous Agitation: Immediately and vigorously agitate the mixture for a short, standardized period (e.g., 60 seconds) using a vortex mixer. This promotes rapid dissolution to reach a state close to saturation.
-
Rapid Filtration: Immediately filter the suspension through a syringe filter (e.g., 0.2 µm PTFE) to remove any undissolved acid. This step must be performed swiftly to prevent post-saturation degradation from affecting the concentration of the filtrate.
Step 3: Quantification of Dissolved Ethenesulfinic Acid
The concentration of ethenesulfinic acid in the filtrate must be determined immediately.
-
Sample Preparation: A precise aliquot of the filtrate is immediately diluted with a suitable solvent (compatible with the analytical method) containing an internal standard.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) with a fast gradient or isocratic method is the preferred technique.
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol). The pH should be controlled to ensure the consistent ionization state of the acid.
-
Detection: UV detection at a wavelength where ethenesulfinic acid has a strong absorbance.
-
-
Calibration: A calibration curve must be prepared using freshly prepared standards of known concentrations of ethenesulfinic acid with the same internal standard.
-
Calculation: The concentration of ethenesulfinic acid in the filtrate is determined from the calibration curve, and the solubility is expressed in units such as g/100 mL or mol/L.
Step 4: Self-Validation and Control
To ensure the trustworthiness of the results, the following control experiments are essential:
-
Time-Course Degradation Study: In parallel, a solution of ethenesulfinic acid of a known concentration in the test solvent should be monitored by HPLC over time to quantify its degradation rate. This provides a "stability window" and validates the rapid saturation approach.
-
Analysis of the Solid Phase: After the filtration, the remaining solid should be analyzed (e.g., by NMR or mass spectrometry) to confirm that it is indeed undissolved ethenesulfinic acid and not a degradation product.
Visualizing the Concepts
Diagram 1: Predicted Solubility of Ethenesulfinic Acid
Caption: Predicted solubility of ethenesulfinic acid in different solvent classes.
Diagram 2: Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of unstable compounds.
Conclusion: A Path Forward in the Face of Scarcity
While the direct, quantitative solubility data for ethenesulfinic acid in organic solvents remains elusive in the current body of scientific literature, this should not be a deterrent to its investigation. On the contrary, it presents an opportunity for original research. By understanding its predicted chemical properties, acknowledging its inherent instability, and employing a meticulously designed experimental protocol that accounts for this instability, researchers can confidently generate reliable data. The framework and methodologies presented in this guide offer a clear path forward for characterizing not only ethenesulfinic acid but also other similarly challenging yet potentially valuable molecules.
References
-
MDPI. (2021). Solubility Temperature Dependence of Bio-Based Levulinic Acid, Furfural, and Hydroxymethylfurfural in Water, Nonpolar, Polar Aprotic and Protic Solvents. [Link]
-
Ataman Kimya. ETHANESULFONIC ACID SODIUM SALT. [Link]
-
Wikipedia. Ethanesulfonic acid. [Link]
-
Wikipedia. Ethanedisulfonic acid. [Link]
-
PMC. (2020). Electrochemically Initiated Synthesis of Methanesulfonic Acid. [Link]
-
LookChem. Ethanesulfonic acid. [Link]
-
Wikipedia. Sulfinic acid. [Link]
-
Ataman Kimya. ETHANESULFONIC ACID. [Link]
-
PubChem. Ethanesulfonic acid. [Link]
-
MDPI. (2023). Microencapsulation of Phenolic Extracts from Verbascum sinaiticum Leaf Using Maltodextrin and Gum Arabic: Physicochemical Properties, Encapsulation Efficiency, and Storage Stability. [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. [Link]
- Google Patents.
-
Wikipedia. Trichloroethylene. [Link]
-
ResearchGate. (2021). Solubility Temperature Dependence of Bio-Based Levulinic Acid, Furfural, and Hydroxymethylfurfural in Water, Nonpolar, Polar Aprotic and Protic Solvents. [Link]
-
Shodex. Solubility of Saturated Fatty Acids. [Link]
Sources
Methodological & Application
protocol for in situ generation of ethenesulfinic acid
Application Note: Protocols for In Situ Generation of Ethenesulfinic Acid
Executive Summary & Strategic Rationale
Ethenesulfinic acid (
The Challenge: Ethenesulfinic acid is inherently unstable. In its free acid form, it rapidly disproportionates or polymerizes. Consequently, it cannot be stored or purchased as a shelf-stable reagent. The Solution: This guide details two validated protocols for generating ethenesulfinic acid in situ, allowing for its immediate capture by electrophiles (to form sulfones) or oxidants (to form sulfonamides/sulfonyl fluorides).
Mechanistic Pathways & Selection Guide
The choice of protocol depends on your substrate tolerance and reaction scale.
| Feature | Protocol A: Reductive Elimination | Protocol B: Organometallic Insertion (DABSO) |
| Precursor | 2-Chloroethanesulfonyl chloride | Vinylmagnesium bromide (Grignard) |
| Mechanism | Sulfite reduction | Nucleophilic attack on |
| Conditions | Aqueous/Biphasic (Green Chemistry) | Anhydrous/Organic Solvent (THF) |
| Key Advantage | Low cost, scalable, robust | Anhydrous, compatible with acid-sensitive groups |
| Limitation | Requires pH control; aqueous waste | Reagents are more expensive (DABSO) |
Pathway Visualization
Figure 1: Dual pathways for accessing the reactive ethenesulfinate species. Protocol A (top) utilizes a reductive unmasking strategy, while Protocol B (bottom) uses direct metallation.
Protocol A: Reductive Elimination (Aqueous/Biphasic)
Principle: This method utilizes the "masked" stability of 2-chloroethanesulfonyl chloride. Sodium sulfite acts as a reductant to convert the sulfonyl chloride to the sulfinate, which then undergoes base-mediated elimination of chloride to generate the vinyl group.
Reagents:
-
2-Chloroethanesulfonyl chloride (98%)
-
Sodium Sulfite (
), anhydrous -
Sodium Bicarbonate (
) -
Solvent: Water/THF (1:1 v/v) or Water/DCM (for biphasic)
Step-by-Step Procedure:
-
Preparation of Reducing Buffer (0 min):
-
In a round-bottom flask, dissolve Sodium Sulfite (2.0 equiv) and Sodium Bicarbonate (2.5 equiv) in water (concentration ~0.5 M).
-
Note: The bicarbonate acts as a proton sponge to facilitate the subsequent elimination step.
-
Cool the solution to 0 °C using an ice bath.
-
-
Controlled Addition (15 min):
-
Dissolve 2-Chloroethanesulfonyl chloride (1.0 equiv) in a minimal amount of THF or Toluene.
-
Add this solution dropwise to the aqueous sulfite mixture over 15 minutes.
-
Observation: Evolution of mild heat. Ensure internal temperature stays < 10 °C to prevent premature polymerization.
-
-
Reaction & Elimination (1 - 2 Hours):
-
Allow the mixture to warm to Room Temperature (23 °C).
-
Stir vigorously for 1 hour.
-
Mechanistic Check: At this stage, the intermediate sodium 2-chloroethanesulfinate forms.[1] The excess base (
) promotes the elimination of HCl (as NaCl) to form Sodium Ethenesulfinate .
-
-
In Situ Utilization (Immediate):
-
Do not isolate. The solution now contains the active ethenesulfinate anion.
-
For S-Alkylation: Add your alkyl halide (electrophile) and a phase transfer catalyst (e.g., TBAB, 5 mol%) directly to this pot. Heat to 50 °C for 4-12 hours.
-
For Sulfonamide Synthesis: Add an oxidant (e.g.,
) and the amine.[2][3]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-
Critical Parameter: The pH must be maintained between 7–9. If the pH drops below 7, the free ethenesulfinic acid forms and may polymerize.
Protocol B: Organometallic Insertion (Anhydrous)
Principle: This protocol employs DABSO (DABCO-bis(sulfur dioxide)), a bench-stable solid surrogate for gaseous
Reagents:
-
Vinylmagnesium bromide (1.0 M in THF)
-
DABSO (1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct)[3]
-
Solvent: Anhydrous THF
Step-by-Step Procedure:
-
DABSO Suspension (0 min):
-
In a flame-dried Schlenk flask under Nitrogen/Argon, suspend DABSO (0.6 equiv; note that 1 mol DABSO provides 2 mol
) in anhydrous THF. -
Cool the suspension to -40 °C (Acetonitrile/Dry Ice bath).
-
-
Grignard Insertion (30 min):
-
Active Species Generation:
-
The resulting clear/pale yellow solution contains the Magnesium Bromide Ethenesulfinate .
-
This species is more soluble in organic media than the sodium salt from Protocol A, making it ideal for reactions with lipophilic electrophiles.
-
-
In Situ Utilization:
-
For Sulfonyl Fluoride (SuFEx) Synthesis: Cool to 0 °C. Add NFSI (N-Fluorobenzenesulfonimide, 1.2 equiv) directly to the THF solution. Stir for 2 hours to generate Ethenesulfonyl Fluoride (ESF).
-
Data Summary & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Polymerization of free acid | Ensure pH remains > 7. Increase buffer capacity ( |
| Low Yield (Protocol B) | Moisture contamination | Ensure rigorous drying of THF and glassware. DABSO is hygroscopic; store in desiccator. |
| Product is a mixture | Michael Addition to Vinyl group | The vinyl group is an electrophile. Avoid using excess nucleophilic amines until after the sulfur oxidation step. |
Safety & Handling
-
2-Chloroethanesulfonyl chloride: A potent lachrymator and vesicant (blistering agent). Handle only in a functioning fume hood. Double-glove (Nitrile/Laminate).
-
Vinyl Sulfones/Sulfonates: The products of these reactions are often potent Michael acceptors and should be treated as potential alkylating agents.
References
-
Preparation of Sodium Vinyl Sulfonate (Protocol A Basis)
-
Distler, H. "The Chemistry of Vinylsulfonic Acid." Angewandte Chemie International Edition, 1965 , 4(4), 300–311. Link
-
-
DABSO Reagent Development (Protocol B Basis)
-
Modern Applications in SuFEx
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 2014 , 53(36), 9430–9448. Link
-
-
Synthesis of Sulfinates via Nucleophilic Substitution
Sources
- 1. CN115448858B - Efficient synthesis process of 2-chloroethyl sodium sulfonate - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines [organic-chemistry.org]
- 5. repository.rit.edu [repository.rit.edu]
- 6. Ethanesulfonic Acid Sodium Salt | 5324-47-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
Application Notes and Protocols: Harnessing Sodium Ethenesulfinate in Palladium-Catalyzed Cross-Coupling for Advanced Synthesis
Introduction: The Ascendancy of Vinyl Sulfones and Modern Synthetic Solutions
The vinyl sulfone moiety is a privileged structural motif in medicinal chemistry and materials science, prized for its unique electronic properties and reactivity.[1][2][3][4] As a versatile Michael acceptor, it is a key component in a range of biologically active compounds, including chemotherapeutics and neuroprotective agents, designed to covalently interact with biological targets like cysteine proteases.[2][4] Notable drug candidates such as Rigosertib and Recilisib feature this critical functional group, highlighting its importance in modern drug design.[2][3]
Historically, the synthesis of vinyl sulfones has been hampered by methods that often require harsh conditions, toxic intermediates, or potentially explosive reactants.[1][5][6] To overcome these limitations, transition-metal-catalyzed cross-coupling reactions have emerged as a powerful and efficient strategy.[5] Specifically, palladium-catalyzed reactions utilizing sulfinate salts have become a cornerstone for constructing C-S bonds.[7][8] This guide focuses on the strategic application of sodium ethenesulfinate, an accessible and stable reagent, for the direct installation of the vinyl sulfone group onto aryl, heteroaryl, and vinyl scaffolds, providing a streamlined pathway for researchers in organic synthesis and drug development.
Mechanistic Insights: The Palladium Catalytic Cycle in Vinyl Sulfonylation
The power of palladium-catalyzed cross-coupling lies in its predictable and highly efficient catalytic cycle. The reaction between an organic halide (or triflate) and sodium ethenesulfinate proceeds through a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
-
Oxidative Addition: The cycle initiates with the active Pd(0) catalyst inserting into the carbon-halide bond of the coupling partner (e.g., an aryl bromide). This step forms a square planar Pd(II) intermediate.
-
Ligand Exchange/Transmetalation: The sulfinate salt, sodium ethenesulfinate, then coordinates to the palladium center. While a classic "transmetalation" with main group organometallics is not strictly occurring, a ligand exchange takes place where the halide on the palladium complex is replaced by the ethenesulfinate anion.
-
Reductive Elimination: This is the final, product-forming step. The vinylsulfonyl group and the organic moiety, now both bound to the palladium center, couple and are expelled from the coordination sphere. This reductive elimination regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
The choice of ligand is critical for the success of this reaction. Bulky, electron-rich bidentate phosphine ligands, such as Xantphos, are often crucial.[8] They stabilize the palladium center, promote the desired oxidative addition and reductive elimination steps, and prevent catalyst decomposition at the elevated temperatures often required.[5][8]
Caption: The catalytic cycle for palladium-catalyzed vinyl sulfonylation.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of Phenyl Vinyl Sulfone
This protocol details a representative procedure for the cross-coupling of iodobenzene with sodium ethenesulfinate.
Materials and Reagents:
-
Iodobenzene (1.0 mmol, 204 mg)
-
Sodium ethenesulfinate (1.2 mmol, 134 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 11.2 mg)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.10 mmol, 57.8 mg)
-
1,4-Dioxane (5 mL, anhydrous)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard workup and purification supplies (Silica gel, solvents)
Caption: Standard workflow for palladium-catalyzed vinyl sulfone synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add Pd(OAc)₂ (11.2 mg, 0.05 mmol), Xantphos (57.8 mg, 0.10 mmol), sodium ethenesulfinate (134 mg, 1.2 mmol), and iodobenzene (204 mg, 1.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) by evacuating and backfilling three times.
-
Solvent Addition: Under the inert atmosphere, add 5 mL of anhydrous 1,4-dioxane via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (2 x 15 mL).
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure phenyl vinyl sulfone.
Substrate Scope and Optimization
The described palladium-catalyzed methodology is compatible with a wide range of functional groups.[7][11] The table below summarizes typical conditions and expected outcomes for various aryl halides.
| Aryl Halide (Ar-X) | Pd Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | 5 | 10 | 1,4-Dioxane | 100 | 16 | 85-95 |
| 4-Bromobenzonitrile | 5 | 10 | 1,4-Dioxane | 110 | 24 | 75-85 |
| 3-Iodopyridine | 5 | 10 | DMF | 100 | 18 | 70-80 |
| Methyl 4-bromobenzoate | 5 | 10 | 1,4-Dioxane | 110 | 24 | 80-90 |
| 1-Bromo-4-(trifluoromethyl)benzene | 5 | 10 | 1,4-Dioxane | 110 | 24 | 70-80 |
Note: Yields are representative and may vary based on specific reaction scale and purification efficiency.
Application in Drug Discovery: A Gateway to Covalent Modulators
The vinyl sulfone functional group is a powerful tool for medicinal chemists. Its electrophilic nature allows it to act as a covalent warhead, forming irreversible bonds with nucleophilic residues, most commonly cysteine, in target proteins.[4] This mechanism of action is central to the development of targeted covalent inhibitors, which can offer enhanced potency, prolonged duration of action, and improved therapeutic outcomes.
The palladium-catalyzed synthesis of vinyl sulfones provides a direct and modular route to generate libraries of diverse analogues for structure-activity relationship (SAR) studies. By varying the aryl or heteroaryl group coupled to the vinyl sulfone, researchers can fine-tune the molecule's steric and electronic properties to optimize binding affinity, selectivity, and pharmacokinetic profiles. This synthetic accessibility accelerates the discovery and development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst or ligand (degradation by air/moisture).2. Insufficient temperature.3. Poor choice of solvent.[12] | 1. Use fresh, high-purity catalyst and ligand. Ensure rigorous inert atmosphere technique.2. Increase the temperature in 10 °C increments.3. Screen alternative anhydrous solvents like DMF or Toluene. |
| Formation of Side Products (e.g., Homo-coupling) | 1. Self-disproportionation of the sulfinate salt.[13]2. Catalyst decomposition leading to undesired pathways. | 1. Ensure the reaction is not overheated. In some cases, using a latent sulfinate reagent may be beneficial.[14]2. Increase ligand-to-metal ratio slightly (e.g., from 2:1 to 2.5:1). |
| Difficulty in Purification | 1. Co-elution of product with residual ligand or byproducts.2. Product instability on silica gel. | 1. Perform an aqueous wash to remove water-soluble impurities before chromatography.2. Consider using a different stationary phase (e.g., alumina) or an alternative purification method like recrystallization. |
| Reaction Stalls | 1. Catalyst inhibition by impurities in starting materials.2. Insufficient mixing in a heterogeneous reaction mixture. | 1. Purify starting materials before use.2. Increase the stirring rate or consider a more effective solvent to improve solubility. |
Conclusion
The palladium-catalyzed cross-coupling of sodium ethenesulfinate with organic halides and triflates represents a highly effective and versatile method for the synthesis of vinyl sulfones. This approach offers significant advantages over traditional methods, including broad functional group tolerance, reliable scalability, and direct access to complex molecular architectures. For researchers in drug discovery, this reaction provides an indispensable tool for the rapid generation of novel covalent inhibitors and chemical probes. By understanding the underlying mechanism and adhering to optimized protocols, scientists can effectively leverage this powerful transformation to advance their research programs.
References
-
Palladium‐Catalyzed Desulfitative Cross‐Coupling Reaction of Sodium Sulfinates with Propargylic Carbonates . ResearchGate. Available at: [Link]
-
Cross‐Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis . National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds . Royal Society of Chemistry. Available at: [Link]
-
An Economical and Convenient Synthesis of Vinyl Sulfones . Organic Chemistry Portal. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions . Royal Society of Chemistry. Available at: [Link]
-
One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides . Organic Chemistry Portal. Available at: [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond . MDPI. Available at: [Link]
-
A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light . MDPI. Available at: [Link]
-
Applications of Sulfinate Salts . Spectrum: Concordia University Research Repository. Available at: [Link]
-
Vinyl sulfone synthesis by C-S coupling reactions . Organic Chemistry Portal. Available at: [Link]
-
Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates . ACS Publications. Available at: [Link]
-
Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO . National Institutes of Health (NIH). Available at: [Link]
-
Recent applications of vinyl sulfone motif in drug design and discovery . PubMed. Available at: [Link]
-
Aryl sulfone synthesis by C-S coupling reactions . Organic Chemistry Portal. Available at: [Link]
-
Enantioselective Synthesis of Allylic Sulfones via Rhodium-Catalyzed Direct Hydrosulfonylation of Allenes and Alkynes . National Institutes of Health (NIH). Available at: [Link]
-
Recent applications of vinyl sulfone motif in drug design and discovery . ResearchGate. Available at: [Link]
-
The vinyl sulfone motif as a structural unit for novel drug design and discovery . Taylor & Francis Online. Available at: [Link]
-
Heck Vinylations Using Vinyl Sulfide, Vinyl Sulfoxide, Vinyl Sulfone, or Vinyl Sulfonate Derivatives and Aryl Bromides Catalyzed by a Palladium Complex Derived from a Tetraphosphine . Organic Chemistry Portal. Available at: [Link]
-
Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053) . YouTube. Available at: [Link]
- Preparation of vinyl sulfones. Google Patents.
-
Recent applications of vinyl sulfone motif in drug design and discovery . Semantic Scholar. Available at: [Link]
-
Palladium Cross Coupling Reactions 2 (Oxidative Insertion and Transmetalation) . YouTube. Available at: [Link]
Sources
- 1. An Economical and Convenient Synthesis of Vinyl Sulfones [organic-chemistry.org]
- 2. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US2474808A - Preparation of vinyl sulfones - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Vinyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Cross‐Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: Radical Trapping and Functionalization using Ethenesulfinic Acid Surrogates
Executive Summary
This guide details the application of Ethenesulfinic Acid (ESA) —utilized primarily through its stable salt, Sodium Ethenesulfinate (NaES) —as a potent radical trap for carbon-centered radicals. Unlike traditional spin traps (e.g., DMPO, PBN) used solely for detection, NaES serves a dual purpose: it captures transient radical intermediates and converts them into stable, pharmacologically relevant ethyl sulfones .
This protocol addresses the needs of medicinal chemists and process engineers seeking to install sulfonyl pharmacophores or stabilize volatile radical species during late-stage functionalization.
Introduction: The Challenge of Radical Management
In modern drug discovery, carbon-centered radicals are powerful intermediates for constructing
Ethenesulfinic acid derivatives offer a unique solution via a "Trap-and-Functionalize" mechanism. The vinyl moiety acts as a radical acceptor (somophilic trap), while the sulfinate group ensures the formation of a stable sulfone product.
Key Advantages of NaES Trapping:
-
High Rate Constant: The electron-deficient alkene rapidly intercepts nucleophilic alkyl radicals (
). -
Bio-isostere Installation: Directly installs the ethyl sulfone motif, a bio-isostere for carbonyls and a metabolic handle.
-
Aqueous Compatibility: Unlike many organometallic traps, NaES is water-soluble, enabling trapping in biological or biphasic media.
Mechanism of Action
The trapping efficiency of NaES relies on the Somophilic Michael Addition . The process is governed by the matching of the Singly Occupied Molecular Orbital (SOMO) of the incoming radical with the Lowest Unoccupied Molecular Orbital (LUMO) of the ethenesulfinate.
The Trapping Cascade
-
Radical Generation: A precursor (R-X) is converted to a radical (R•) via photoredox or thermal initiation.
-
Radical Addition (The Trap): R• attacks the
-position of the ethenesulfinate alkene. -
Stabilization: The resulting
-sulfonyl radical is stabilized by the adjacent sulfonyl group. -
Termination: The adduct radical abstracts a hydrogen atom (from solvent or additive) or undergoes oxidation to form the final vinyl/ethyl sulfone.
Pathway Visualization
Figure 1: The "Trap-and-Functionalize" pathway converting transient radicals into stable sulfones.
Experimental Protocols
Protocol A: Synthetic Radical Trapping (Hydro-sulfonylation)
Objective: To trap a generated alkyl radical and convert it into a sodium ethyl sulfonate or ethyl sulfone derivative.
Reagents & Equipment[1]
-
Substrate: Alkyl halide (R-I or R-Br) or Carboxylic Acid (via NHP ester).
-
Trap: Sodium Ethenesulfinate (NaES) [CAS: 3039-83-6].
-
Radical Initiator:
(0.5 mol%) or Eosin Y (organic alternative). -
Solvent: DMSO:H2O (4:1) – Critical for solubilizing the sulfinate salt.
-
Light Source: Blue LED (450 nm, 10-40W).
Step-by-Step Procedure
-
Preparation: In an 8 mL vial equipped with a stir bar, add the Substrate (0.2 mmol, 1.0 equiv) and Sodium Ethenesulfinate (0.4 mmol, 2.0 equiv).
-
Catalyst Addition: Add the photocatalyst (
, 1.0 mg). -
Solvation: Add 2.0 mL of DMSO:H2O mixture.
-
Note: NaES is poorly soluble in pure DCM or THF. Water or MeOH co-solvent is mandatory.
-
-
Degassing (CRITICAL): Sparge the solution with Argon for 10 minutes.
-
Why? Oxygen is a competitive radical trap (
) and will quench the reaction, forming peroxides instead of sulfones.
-
-
Irradiation: Seal the vial and irradiate with Blue LED for 12-24 hours at room temperature. Fan cooling is recommended to maintain T < 35°C.
-
Workup:
-
Dilute with brine (10 mL) and extract with EtOAc (3 x 10 mL).
-
Observation: If the product is the sulfinate salt (R-CH2-CH2-SO2Na), it will remain in the aqueous phase. To isolate the sulfone, perform an alkylation step (add MeI) or oxidation step in situ.
-
-
Analysis: Analyze via 1H NMR. Look for the disappearance of vinyl protons (5.5-6.5 ppm) and the appearance of the ethyl multiplet (3.0-3.5 ppm).
Protocol B: Mechanistic Validation (Radical Clock Alternative)
Objective: To confirm the presence of a carbon-centered radical in a new reaction methodology.
-
Standard Reaction: Set up your reaction of interest.
-
Spike: Add 1.0 equivalent of NaES.
-
Monitor: Run the reaction.
-
Analysis: Analyze the crude mixture by LC-MS.
-
Positive Result: Detection of mass [M + 126.1] (Mass of Substrate + C2H4SO2 + H).
-
Interpretation: Successful formation of this adduct confirms the intermediate was a nucleophilic radical capable of Michael addition.
-
Data Analysis & Troubleshooting
Solvent Compatibility Matrix
The choice of solvent dramatically affects the trapping efficiency due to the ionic nature of the sulfinate trap.
| Solvent System | NaES Solubility | Trapping Efficiency | Notes |
| DMSO / H2O (9:1) | High | Excellent | Recommended standard. |
| MeOH / H2O (1:1) | High | Good | Good for polar substrates; may quench electrophilic radicals. |
| Pure DMF | Moderate | Moderate | Requires sonication; slower kinetics. |
| DCM or Toluene | Insoluble | Poor | Phase transfer catalyst (e.g., TBAB) required. |
Common Failure Modes
Figure 2: Troubleshooting logic for failed trapping experiments.
Authoritative References
-
Sodium Sulfinates in Radical Reactions
-
Title: Recent advances of sodium sulfinates in radical reactions.
-
Source:RSC Advances, 2021.[2]
-
Context: Comprehensive review of sulfinates acting as both radical precursors and traps.
-
-
Synthesis of Sulfones via Radical Addition
-
Title: Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes.[3]
-
Source:PMC (NIH), 2014.
-
Context: Validates the mechanism of sulfonyl radical addition and the stability of the resulting sulfone products.
-
-
General Radical Trapping Methodologies
-
Title: Short-Lived Radical Characterisation: Novel Radical Trap Synthesis.
-
Source:White Rose ePrints, University of York.
-
Context: Discusses the methodology of designing traps for short-lived intermediates.
-
-
Sulfinate Stability Data
Disclaimer: Ethenesulfinic acid is unstable in its free acid form and polymerizes readily. Always generate it in situ or use the sodium salt (NaES) as described in this protocol. Ensure all radical reactions are performed behind a blast shield due to the potential for rapid pressure increases if liquid nitrogen or sealed vessels are used improperly.
Sources
- 1. US2597696A - Preparation of ethylenesulfonic acid - Google Patents [patents.google.com]
- 2. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Continuous-flow and spin-trapping EPR studies on the reactions of cytidine induced by the sulfate radical-anion in aqueous solution. Evidence for an intermediate radical-cation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification & Handling of Vinylsulfinic Acid Salts
Core Directive & Technical Overview
Vinylsulfinic acid salts (e.g., Sodium Ethenesulfinate) are versatile reagents, primarily utilized as Michael acceptors or precursors for vinyl sulfones in C-H functionalization. Unlike their stable sulfonate (SO₃) counterparts, sulfinates (SO₂) are metastable. They face three primary degradation vectors:
-
Oxidation: Conversion to vinylsulfonate.
-
Disproportionation: Breakdown into sulfonate and thiosulfonate.
-
Polymerization: The vinyl group is prone to radical propagation, leading to oligomers.
This guide provides a self-validating purification workflow designed to isolate high-purity salts while mitigating these degradation pathways.
Purification Protocols
Method A: The "Alcohol Extraction" (Standard Protocol)
Best for: Removing inorganic salts (NaCl, Na₂SO₃) from crude reaction mixtures.
Principle: Vinylsulfinate salts are highly soluble in lower alcohols (Methanol/Ethanol), whereas inorganic byproducts (sodium halides, sulfites) are virtually insoluble.
Step-by-Step Workflow:
-
Drying (Critical): Evaporate the crude aqueous reaction mixture to complete dryness under reduced pressure (Rotavap) at <40°C .
-
Why? Residual water will solubilize inorganic salts, defeating the extraction.
-
Caution: Do not exceed 40°C to prevent polymerization.
-
-
Extraction: Suspend the crude solid in anhydrous Ethanol (EtOH) or Methanol (MeOH) .
-
Ratio: Use approx. 10 mL solvent per gram of crude solid.
-
Action: Sonicate for 10–15 minutes or stir vigorously for 30 minutes under Nitrogen.
-
-
Filtration: Filter the suspension through a Celite® pad or a sintered glass funnel.
-
Result: The filtrate contains your vinylsulfinate; the filter cake contains inorganic salts.
-
-
Concentration: Concentrate the filtrate under vacuum at <35°C until a thick slurry or oil forms.
-
Precipitation: Add an anti-solvent (Diethyl Ether or Dichloromethane) to the slurry to induce crystallization.
-
Isolation: Filter the white solid and dry under high vacuum (0.1 mmHg) for 24 hours.
Method B: Reverse Phase Lyophilization
Best for: Highly water-soluble salts that form "oils" in organic solvents.
-
Dissolve crude material in minimal HPLC-grade water.
-
Pass through a C18-silica plug (or perform rapid flash chromatography on C18) using Water/Acetonitrile gradient.
-
Note: Vinylsulfinates are very polar; they often elute early.
-
-
Collect fractions and Lyophilize (Freeze Dry) immediately.
-
Why? Thermal evaporation promotes oxidation. Sublimation (lyophilization) is the gentlest removal method.
-
Visualization: Purification Logic Flow
Figure 1: Logic flow for the separation of organic vinylsulfinates from inorganic contaminants based on differential solubility in ethanol.
Troubleshooting & FAQs
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Product is Yellow/Brown | Oxidation/Polymerization. Vinyl groups are reacting; sulfinate is oxidizing to sulfonate. | Re-purify: Dissolve in water, wash with DCM (removes organic impurities), then lyophilize. Store under Argon at -20°C. |
| Sticky Oil / Won't Solidify | Residual Solvent/Water. Sulfinates are hygroscopic. | Azeotrope: Co-evaporate with Toluene or DCM 3x. If persistent, use Lyophilization. |
| NMR: Broad Peaks | Paramagnetic Impurities or Oligomerization. | Check Purity: Run LC-MS. If oligomers are present, the batch is likely compromised. If paramagnetic (metals), use Chelex resin. |
| NMR: Extra Vinyl Signals | Disproportionation. Presence of Vinylsulfonate. | Quantify: Check integration. Sulfonates are difficult to remove; recrystallization from MeOH/Et₂O is the best attempt. |
| Low Yield | Decomposition on Silica. Sulfinates are acid-sensitive. | Avoid Normal Phase Silica. Use basic alumina or C18 (Reverse Phase). |
Frequently Asked Questions
Q1: Can I store Vinylsulfinate salts on the bench?
-
No. While "Diversinates" (aryl sulfinates) are relatively stable, vinyl sulfinates possess a reactive alkene. They must be stored at -20°C , protected from light, and preferably under an inert atmosphere (Nitrogen/Argon) to prevent spontaneous polymerization or oxidation [1].
Q2: My NMR shows a shift in the vinyl protons. What happened?
-
Vinylsulfinates (
) and Vinylsulfonates ( ) have distinct chemical shifts.-
Sulfinate: Protons are typically more shielded (upfield) compared to sulfonates.
-
Sulfonate: If you see a downfield shift (deshielding) of ~0.2–0.5 ppm, your product has likely oxidized.
-
Q3: Can I use acid to protonate the salt and extract with DCM?
-
WARNING: Do NOT do this. Free vinylsulfinic acid is extremely unstable and will disproportionate or polymerize rapidly upon isolation. Always handle as the salt (Na, K, Li, or TBA) [2].
Stability & Decomposition Pathways
Understanding how the molecule dies is critical to keeping it alive.
Figure 2: Primary decomposition vectors for vinylsulfinic acid salts.
References
-
Fujiwara, Y., et al. (2012). Practical and Innate Carbon-Hydrogen Functionalization of Heterocycles. Nature, 492, 95–99. (Seminal work on stable sulfinate reagents "Diversinates").
-
Macaulay, J. B., & Fallis, A. G. (1988). Lithium Vinylsulfinates: Synthesis and Behavior. Journal of the American Chemical Society. (Discusses stability of vinyl species).
-
Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General handling of sulfur-based functional groups).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.
Sources
Technical Support Center: Stabilizing Ethenesulfinic Acid
Ticket ID: #ESA-STAB-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Storage, Stability, and Handling of Ethenesulfinic Acid & Sodium Ethenesulfinate
Introduction: The Nature of the Reagent
Welcome to the Technical Support Center. If you are accessing this guide, you are likely experiencing degradation issues with ethenesulfinic acid (vinylsulfinic acid) or its commercially available salt, sodium ethenesulfinate .
In drug discovery, particularly within SuFEx (Sulfur-Fluoride Exchange) click chemistry, this reagent is the critical precursor for generating ethenesulfonyl fluoride (ESF). However, it is notoriously temperamental.
The Core Conflict:
-
The Salt (Sodium Ethenesulfinate): Relatively stable but highly hygroscopic. If it absorbs moisture, it hydrolyzes and polymerizes.
-
The Free Acid (Ethenesulfinic Acid): Thermodynamically unstable. It undergoes rapid disproportionation and polymerization upon isolation.
Support Directive: Do not attempt to store the free acid. Store the salt under strict conditions and generate the acid in situ only when necessary.
Root Cause Analysis: Why Does It Degrade?
To stabilize this compound, you must understand the three specific degradation pathways it follows.
A. Disproportionation (Acid-Catalyzed)
Sulfinic acids are intermediate oxidation states. In the presence of protons (acidic environment), they self-react to form a sulfonic acid (more oxidized) and a thiosulfonate (more reduced).
-
Mechanism:
B. Radical Polymerization (The "Vinyl" Problem)
Unlike phenylsulfinic acid, ethenesulfinic acid possesses a reactive vinyl group (
C. Oxidation
The sulfur atom is electron-rich and prone to oxidation by atmospheric oxygen, converting the sulfinate (
Degradation Pathway Diagram
The following diagram maps the failure points during storage and handling.
Figure 1: Degradation pathways of ethenesulfinate.[2] The transition from the "Safe Zone" (Salt) to the Acid opens three simultaneous degradation routes.
Storage Protocols: The Golden Standard
Protocol A: Long-Term Storage (Sodium Ethenesulfinate)
Target: Prevent moisture ingress and radical initiation.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C | Slows kinetic rate of autoxidation and spontaneous polymerization. |
| Atmosphere | Argon (Ar) | Argon is heavier than air, providing a better "blanket" than Nitrogen to exclude moisture and oxygen. |
| Container | Amber Glass | Blocks UV light, which can initiate radical polymerization of the vinyl group. |
| Sealing | Parafilm + Desiccant | The salt is hygroscopic.[3] Water acts as a plasticizer and proton source, accelerating degradation. |
Protocol B: Handling the Free Acid (In Situ Generation)
Target: Minimize lifetime of the unstable species.
WARNING: Never isolate ethenesulfinic acid for storage. If your protocol requires the free acid (e.g., for a specific coupling reaction):
-
Suspend sodium ethenesulfinate in the reaction solvent.
-
Add a stoichiometric amount of dry HCl (in dioxane or ether) or TFA at 0°C .
-
React immediately. Do not filter and store the filtrate.
Troubleshooting & FAQs
Diagnostic guide for common observation in the lab.
Q1: My white sodium ethenesulfinate powder has turned yellow/orange. Is it usable?
Diagnosis: Oxidative Degradation. The color change typically indicates the formation of thiosulfonates or early-stage polymerization products.
-
Action: Check
H NMR.[4] -
Threshold: If the vinyl region shows <5% impurity, you may repurify. If >10%, discard. The impurities can act as radical initiators, accelerating failure in sensitive reactions like SuFEx.
Q2: The material has become a sticky, brown solid.
Diagnosis: Polymerization. The vinyl groups have cross-linked. This is irreversible.
-
Cause: Exposure to light or heat during storage.
-
Action: Discard immediately. Do not attempt to dissolve; it will likely form a gel that contaminates glassware.
Q3: What does a "clean" NMR look like for the salt?
Validation:
Run
-
Vinyl Protons: You should see a distinct multiplet pattern between 5.5 ppm and 6.5 ppm .
-
Impurity Flags: Look for broad "humps" under the baseline (polymer) or sharp new peaks around 3.0-4.0 ppm (saturated sulfonate impurities).
Q4: Can I dry the salt if it gets wet?
Diagnosis: Hygroscopicity. Yes, but heat is the enemy.
-
Protocol: Use a vacuum desiccator with
at room temperature for 24 hours. -
Avoid: Do not use a heated vacuum oven (>40°C), as this promotes disproportionation in the crystal lattice if trace moisture is present.
Recovery Protocol: Recrystallization
Use this only if the salt shows minor yellowing but is not polymerized.
-
Dissolve: Dissolve the sodium ethenesulfinate in the minimum amount of cold water (0°C).
-
Precipitate: Slowly add cold Ethanol or Isopropanol (antisolvent) while stirring vigorously.
-
Filter: Vacuum filter immediately under an Argon blanket.
-
Dry: Dry under high vacuum at ambient temperature.
Experimental Workflow: Safe Usage in SuFEx
If you are using this reagent to synthesize Ethenesulfonyl Fluoride (ESF) , use the following flow to minimize exposure of the intermediate.
Figure 2: Recommended workflow for converting ethenesulfinate to ESF without isolating unstable intermediates.
References
-
Willis, M. C. (2010). Sulfinyl Groups as Chemical Handles.[5] Chemical Reviews, 110(2), 725–748. Link
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. Link
-
Whitmore, F. C., & Hamilton, F. H. (1941). Sodium p-Toluenesulfinate. Organic Syntheses, Coll. Vol. 1, p. 492. (Provides foundational protocols for handling sulfinate salts). Link
-
Truce, W. E., & Murphy, A. M. (1952). The Preparation of Sulfinic Acids.[6] Chemical Reviews, 48(1), 69–124. (Mechanism of disproportionation).[7][8] Link
Sources
- 1. US2597696A - Preparation of ethylenesulfonic acid - Google Patents [patents.google.com]
- 2. interchimie.fr [interchimie.fr]
- 3. synquestlabs.com [synquestlabs.com]
- 4. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 5. Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium [scirp.org]
- 6. The preparation of ethanesulfonic acid_Chemicalbook [chemicalbook.com]
- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Volatile Sulfinic Acid Derivatives
Topic: Handling Precautions, Stability Management, and Troubleshooting Ticket ID: TECH-SULF-001 Status: Open Assigned Specialist: Senior Application Scientist, Organosulfur Chemistry Division
Executive Summary & Hazard Profile
Context: Volatile sulfinic acid derivatives (e.g., methanesulfinic acid, trifluoromethanesulfinic acid, and low-molecular-weight sulfinyl chlorides) present a unique dual challenge: thermodynamic instability and high volatility . Unlike their stable salt counterparts (e.g., sodium triflinate/Langlois reagent), the free acids and esters are prone to rapid disproportionation and oxidation.
Critical Warning: The primary failure mode in experiments involving these species is autocatalytic decomposition , often triggered by trace moisture or ambient oxygen. This not only destroys the reagent but can generate significant pressure in sealed vessels due to
Quick Reference: Stability vs. State
| Derivative Class | Example Compound | Physical State | Stability Profile | Primary Hazard |
| Sulfinate Salts | Sodium triflinate ( | Solid | High (Stable at RT) | Dust irritant |
| Free Sulfinic Acids | Methanesulfinic acid ( | Liquid/Oil | Low (Disproportionates) | Corrosive, Pressure buildup |
| Sulfinyl Chlorides | Methanesulfinyl chloride ( | Volatile Liquid | Very Low (Hydrolysis sensitive) | Lachrymator, HCl evolution |
| Sulfinate Esters | Methyl methanesulfinate | Volatile Liquid | Moderate (Chiral center labile) | Inhalation toxicity |
Module 1: The Stability Paradox (Storage & Degradation)
The Mechanism of Failure
Why did your reagent turn into a viscous oil or crystalline sludge?
Free sulfinic acids (
Visualizing the Decomposition Pathway
The following diagram illustrates the autocatalytic cycle you must prevent.
Caption: The autocatalytic disproportionation of sulfinic acids. Note how the generated Sulfonic Acid accelerates the decay of the starting material.
Troubleshooting Guide: Storage
Q: My bottle of methanesulfinyl chloride is fuming. Is it safe to use?
-
Diagnosis: Fuming indicates hydrolysis. Moisture from the air has reacted with the chloride to release HCl gas and sulfinic acid, which then disproportionates.
-
Action: If the liquid is cloudy or has significant precipitate, discard it . The titer is unreliable.
-
Prevention: Store under Ar/N2 at -20°C. Seal with Parafilm and electrical tape. Never store in a fridge shared with aqueous buffers.
Q: Can I store free trifluoromethanesulfinic acid (
-
Answer: No. It is too unstable.
-
Protocol: Store the stable salt (Sodium Triflinate). Generate the free acid in situ immediately before use (see Module 2).
Module 2: Operational Handling (Synthesis & Usage)
Protocol: In Situ Generation of Volatile Sulfinic Acids
Target: Generation of
The "In-Situ" Rule: Never isolate volatile sulfinic acids unless absolutely necessary for characterization.
-
Pre-Complexation: Suspend the sulfinate salt (e.g., Langlois reagent) in a biphasic mixture (DCM/Water) or a polar solvent (Acetonitrile).
-
Acidification: Add a stoichiometric amount of strong acid (e.g.,
or TFA) at 0°C .-
Why? Heat accelerates the disproportionation shown in the diagram above.
-
-
Extraction (If biphasic): Rapidly extract the free acid into the organic layer (DCM).
-
Immediate Usage: Transfer the organic layer directly to the reaction vessel containing your substrate and radical initiator. Do not concentrate to dryness.
Troubleshooting Guide: Reaction Failure
Q: My radical functionalization yield dropped from 80% to 10%. Why?
-
Potential Cause 1: Oxidative Degradation. Sulfinic acids oxidize to sulfonic acids in air. If your solvent wasn't degassed, you likely added
(inactive) instead of .-
Fix: Sparge solvents with Argon for 15 mins.
-
-
Potential Cause 2: The "Concentration" Trap. Did you try to remove the solvent on a rotavap?
-
Fix: As concentration increases, the kinetics of disproportionation (2nd order) skyrocket. Never rotavap free sulfinic acids to neat oils.
-
Module 3: Purification & Analysis
The "Silica Gel" Trap
Q: I ran a column and my product disappeared.
-
Mechanism: Silica gel is slightly acidic and retains water. This environment is perfect for catalyzing the disproportionation of sulfinic acids.
-
Alternative:
-
Reverse Phase (C18): Use buffered eluents (neutral pH).
-
Derivatization: Convert the unstable acid to a sulfone or sulfonamide before purification.
-
Analytical Decision Tree
How to analyze these volatile, unstable species without destroying them.
Caption: Analytical workflow. Note that GC-MS often yields false data due to thermal decomposition in the injector port.
Frequently Asked Questions (FAQs)
Q: Why does the NMR spectrum of my sulfinic acid show broad peaks?
A: This is due to rapid proton exchange and hydrogen bonding. In non-polar solvents like
-
Solution: Run the NMR in DMSO-
. DMSO acts as a hydrogen bond acceptor, "locking" the proton and sharpening the signals.
Q: How do I quench a reaction containing excess sulfinyl chloride? A: Do not add water directly. The hydrolysis is exothermic and releases HCl gas instantly.
-
Protocol: Dilute the reaction mixture with DCM, cool to 0°C, and add a saturated solution of Sodium Bicarbonate (
) dropwise. The evolution will be vigorous—ensure adequate headspace.
Q: What is the smell? A: While pure sulfinic acids have a sharp, acidic odor, a "garlic-like" or "rotten cabbage" smell indicates decomposition into thiosulfonates or organic disulfides. This is a qualitative indicator of low purity.
References
-
IUPAC. Gold Book: Sulfinic Acids. International Union of Pure and Applied Chemistry. [Link]
-
Kice, J. L., & Guaraldi, G. (1966). The Mechanism of the Disproportionation of Sulfinic Acids. Journal of the American Chemical Society, 88(22), 5236–5241. [Link]
-
Langlois, B. R., et al. (1991). Trifluoromethanesulfinic Acid Salts: Useful Reagents for Trifluoromethylation. Tetrahedron Letters, 32(51), 7525-7528. [Link]
Sources
minimizing side reactions in vinylsulfinic acid synthesis
The following technical guide is designed as a specialized support resource for researchers working with Vinylsulfinic Acid (Ethenesulfinic Acid) .
Topic: Minimizing Side Reactions & Maximizing Stability Audience: Synthetic Chemists, Process Development Scientists Version: 2.1 (Current)[1]
Core Technical Brief: The Reactivity Paradox
Vinylsulfinic acid (
-
The Vinyl Group: Prone to radical polymerization and nucleophilic attack (Michael addition).[1]
-
The Sulfinic Acid Group: An ambident nucleophile (S- vs O-alkylation), highly susceptible to oxidation (to sulfonic acid) and disproportionation.[1]
The Golden Rule: Never isolate the free acid unless absolutely necessary.[1] Always target the salt form (Sodium Vinylsulfinate) or generate the acid in situ at low temperatures.[1]
The "Gold Standard" Protocol
Recommended Route: Reduction of Ethenesulfonyl Chloride[1]
This protocol minimizes the residence time of the free acid and avoids the harsh thermal conditions of elimination routes.[1]
Reagents
-
Precursor: Ethenesulfonyl chloride (freshly distilled).[1]
-
Reductant: Sodium sulfite (
) or Zinc dust.[1] -
Solvent: Water/THF biphasic system (buffered).
-
Inhibitor: 4-Methoxyphenol (MEHQ) or Hydroquinone.[1]
Step-by-Step Methodology
-
Preparation (T = -5°C): Charge a reactor with
(2.2 equiv) and (1.1 equiv) in water. Add MEHQ (500 ppm relative to substrate).[1] Sparge vigorously with Argon for 30 mins. -
Addition: Dropwise add Ethenesulfonyl chloride dissolved in THF. Maintain internal temperature
. Exotherm Warning. -
Reaction: Stir at 0°C for 2 hours. Monitor by TLC (disappearance of chloride) or
-NMR.[1] -
Work-up (The Critical Junction):
-
For Salt: Lyophilize directly.[1]
-
For Free Acid: Acidify with cold dilute
to pH 2.0 only in the presence of the electrophile for the next step. Do not store.
-
Troubleshooting Hub: Diagnostic & Solutions
Issue 1: The "Gunk" Problem (Polymerization)
Symptom: The reaction mixture turns into a viscous gel or precipitates a white, insoluble solid.[1] Diagnosis: Radical polymerization of the vinyl group, initiated by trace peroxides or light.[1]
| Root Cause | Immediate Fix | Preventative Protocol |
| Oxygen Ingress | Stop reaction. Dilute with inhibitor-spiked solvent.[1] | Strict Degassing: Oxygen forms peroxides with vinyl groups.[1] Use 3x Freeze-Pump-Thaw cycles.[1] |
| Concentration | Dilute reaction (if manageable).[1] | High Dilution: Run reaction at <0.1 M to reduce chain propagation probability. |
| Initiator Absence | Add MEHQ immediately. | Inhibitor Loading: Always add 200-500 ppm MEHQ or BHT to the reaction pot before adding the vinyl precursor.[1] |
Issue 2: The "Acidity Drift" (Oxidation)
Symptom: The product is highly acidic, hydroscopic, and NMR shows a shift from ~6.0 ppm (sulfinate) to ~6.4 ppm (sulfonate).[1]
Diagnosis: Oxidation of Sulfinic Acid (
-
Mechanism: Sulfinic acids are potent reducing agents.[1] Exposure to air rapidly converts them to sulfonates.[1]
-
Solution:
Issue 3: Low Yield / Disproportionation
Symptom: Low recovery of material; smell of sulfur or
-
Q: Did you heat the free acid?
-
A: Vinylsulfinic acid desulfinylates (loses
) above 20°C in acidic media.[1]
-
-
Fix: Keep T < 0°C. Maintain pH > 9 (salt form) for storage.
Visualizing the Chemistry
The following diagram maps the "Safe Path" vs. the "Failure Modes."[1]
Caption: Reaction landscape of Vinylsulfinic acid. The green path represents the stabilized salt formation; red dashed paths indicate primary failure modes.
FAQ: Expert to Expert
Q: Can I use the Wuds reaction (Grignard + SO2) for this?
A: Technically yes, but it is risky.[1] Vinylmagnesium bromide is aggressive.[1] The reaction with
Q: Why do I see "Michael Adducts" in my NMR? A: Vinylsulfinate is a nucleophile, but the vinyl group is an electrophile.[1] If you have free thiols or amines in your "next step," they will attack the vinyl group before reacting with the sulfinate if the pH is not optimized.[1] Keep the pH basic to lower the electrophilicity of the vinyl group (as the anion is less electrophilic than the protonated acid).[1]
Q: How do I store the product? A: Never store the free acid. Store Sodium Vinylsulfinate as a solid under Argon at 4°C. If in solution (water), add 100 ppm MEHQ.[1]
References
-
Synthesis of Sulfinates: Organic Syntheses, Coll. Vol. 10, p.613 (2004); Vol. 79, p.172 (2002).[1] (General reduction protocols). [1]
-
Reactivity of Vinyl Sulfinates: Journal of Organic Chemistry, "Nucleophilic and Radical Reactions of Vinyl Sulfinates".[1] (Mechanistic insights on side reactions).
-
Polymerization Inhibition: Polymer Chemistry, "Inhibition Kinetics of MEHQ in Vinyl Monomers".[1] (Data on inhibitor concentrations).
-
Sulfinic Acid Instability: The Chemistry of Sulfinic Acids, Esters and Their Derivatives, Patai's Chemistry of Functional Groups.[1] (Authoritative text on disproportionation).
-
Sodium Ethenesulfinate Preparation: US Patent 3039836, "Preparation of unsaturated sulfonic acid salts".[1] (Industrial baseline for salt synthesis).
Sources
Technical Support Center: Ethenesulfinic Acid Solvent Systems
The following technical guide addresses the solvent selection, handling, and troubleshooting for Ethenesulfinic Acid (Vinylsulfinic Acid) and its commonly used salt, Sodium Ethenesulfinate .
Topic: Solvent Selection & Troubleshooting for Ethenesulfinic Acid Audience: Medicinal Chemists, Process Engineers, and Polymer Scientists Status: Active Guide [v1.0]
Executive Summary: The Instability Paradox
Critical Warning: Pure ethenesulfinic acid (free acid) is thermodynamically unstable. It is prone to two primary decomposition pathways:
-
Disproportionation: Like all sulfinic acids, it disproportionates into ethenesulfonic acid and S-vinyl ethenethiosulfonate (or related thiosulfonates).
-
Polymerization: The vinyl group (
) is highly susceptible to radical polymerization, often initiated by the radical intermediates generated during disproportionation.
Operational Rule: In 95% of research applications, you should handle this compound as its stable salt, Sodium Ethenesulfinate , or generate the free acid in situ at low temperatures (
Solubility & Solvent Compatibility Matrix
The solubility profile drastically changes depending on whether you are working with the salt or the transient free acid.
Table 1: Solubility Data & Recommendations
| Solvent Class | Solvent Example | Sodium Ethenesulfinate (Salt) | Ethenesulfinic Acid (Free Acid) | Technical Notes |
| Protic Polar | Water ( | High Solubility ( | Soluble (Decomposes) | Water promotes rapid disproportionation of the free acid. |
| Protic Polar | Methanol (MeOH) | Moderate Solubility | Soluble | Good for transferring the salt; avoid for acidic reactions (esterification risk). |
| Aprotic Polar | DMSO / DMF | High Solubility | Soluble | Recommended for nucleophilic substitution reactions ( |
| Aprotic Polar | Acetonitrile (MeCN) | Poor / Insoluble | Soluble | Use MeCN for the free acid in situ generation. |
| Ether/Ester | THF / EtOAc | Insoluble | Soluble | Best for transient extraction of the free acid at |
| Non-Polar | DCM / Toluene | Insoluble | Moderate/Low | Do not use. Salt will crash out; free acid may polymerize due to concentration effects. |
Troubleshooting Guide (Q&A)
Issue 1: "My reaction mixture turned into a yellow/brown gum."
Diagnosis: Uncontrolled Polymerization or Disproportionation. Mechanism: The vinyl group is an electrophile (Michael acceptor). If the free acid is generated in a concentrated solution without a radical inhibitor, it polymerizes. The yellow color typically indicates the formation of thiosulfonates via disproportionation.
Corrective Protocol:
-
Add Inhibitor: Add 100-500 ppm of BHT (Butylated hydroxytoluene) or Hydroquinone to your solvent system immediately.
-
Temperature Control: Never handle the free acid above
C. -
Dilution: Maintain concentration
M. High concentrations favor bimolecular disproportionation.
Issue 2: "The Sodium Ethenesulfinate won't dissolve in my reaction solvent (DCM/THF)."
Diagnosis: Ionic Lattice Energy Barrier. Context: Sodium ethenesulfinate is an ionic salt and will not dissolve in non-polar or moderately polar organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).
Corrective Protocol:
-
Option A (Solvent Switch): Switch to DMSO or DMF .[1] These dissolve the salt and enhance the nucleophilicity of the sulfinate anion (the "naked anion" effect).
-
Option B (Phase Transfer): If you must use a non-polar solvent (e.g., for a specific electrophile), add a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium iodide (TBAI) or 18-Crown-6 .
Issue 3: "I cannot extract the free acid from the aqueous layer."
Diagnosis: High Polarity / Partition Coefficient. Context: Ethenesulfinic acid is highly polar. Standard extraction with Ether or Hexanes will fail.
Corrective Protocol:
-
Acidify: Cool aqueous layer to
C. Acidify with dilute HCl to pH ~2. -
Salting Out: Saturate the aqueous layer with NaCl to decrease the solubility of the organic acid (Salting-out effect).
-
Solvent: Extract immediately with Ethyl Acetate (EtOAc) or DCM .
-
Dry & Use: Dry over
at C and use the solution immediately. Do not evaporate to dryness (risk of rapid decomposition).
Visual Workflows
Diagram 1: Solvent Selection Decision Tree
Caption: Decision matrix for selecting the appropriate solvent system based on the chemical form (Salt vs. Acid) and the intended application.
Diagram 2: Decomposition Pathways
Caption: Mechanistic pathways of ethenesulfinic acid instability. Disproportionation is favored by water/heat; polymerization is favored by concentration.
Experimental Protocol: S-Alkylation of Sodium Ethenesulfinate
Objective: To react sodium ethenesulfinate with an alkyl halide (Electrophile) without precipitation or decomposition.
Reagents:
-
Sodium Ethenesulfinate (1.0 equiv)
-
Alkyl Halide (1.1 equiv)
-
Solvent: Anhydrous DMSO or DMF (0.2 M concentration)
Step-by-Step Methodology:
-
Drying: Dry the sodium ethenesulfinate salt in a vacuum oven at 40°C overnight to remove trace water. Water acts as a antisolvent for the alkyl halide and can quench sensitive electrophiles.
-
Dissolution: In a flame-dried flask under Argon, dissolve the salt in anhydrous DMSO. Stir until a clear solution is obtained.
-
Note: If the salt dissolves slowly, warm gently to 40°C, but do not exceed 60°C to prevent thermal polymerization.
-
-
Addition: Add the Alkyl Halide dropwise.
-
Reaction: Stir at Room Temperature.
-
Checkpoint: If the reaction is sluggish, add 10 mol% TBAI (Tetrabutylammonium iodide) to catalyze the reaction.
-
-
Workup: Pour the reaction mixture into Ice Water . The product (sulfone) should precipitate or be extractable with EtOAc. The unreacted sulfinate salt will remain in the aqueous phase.
References
-
Solubility & Properties of Sulfinic Acids
- Title: "Sulfinic Acids and Their Deriv
- Source:The Chemistry of Sulphinic Acids, Esters and Their Derivatives, P
-
URL:[Link]
-
Disproportionation Mechanism
- Title: "Mechanisms of the disproportion
- Source:Journal of the American Chemical Society
-
URL:[Link]
-
Synthesis via Stetter Reaction (In Situ Generation)
-
Polymerization of Vinylsulfonates
- Title: "Polymerization of Sodium Vinylsulfon
- Source:Journal of Polymer Science
-
URL:[Link]
Sources
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H NMR Chemical Shifts of Ethenesulfinic Acid and Its Analogs
For the bench chemist and drug development professional, a deep understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone of structural elucidation. This guide provides a detailed comparative analysis of the ¹H NMR chemical shifts of ethenesulfinic acid, a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for ethenesulfinic acid, this guide will leverage data from closely related analogs to predict and rationalize its spectral features.
The Structural Context: Ethenesulfinic Acid and its Chemical Neighbors
Ethenesulfinic acid (CH₂=CHSO₂H) is a simple, yet intriguing molecule featuring a vinyl group directly attached to a sulfinic acid moiety. The electronic environment of the vinyl protons is significantly influenced by the sulfur-containing functional group. To understand and predict the ¹H NMR spectrum of ethenesulfinic acid, it is essential to compare it with structurally similar compounds. This guide will focus on a comparative analysis with ethene, sodium ethenesulfonate, and phenyl vinyl sulfoxide.
DOT Script of Ethenesulfinic Acid Structure
Caption: Structure of Ethenesulfinic Acid with Vinyl Protons Highlighted.
Comparative ¹H NMR Data: A Tabular Overview
The following table summarizes the experimental ¹H NMR chemical shift data for key comparison compounds. The data for ethenesulfinic acid is predicted based on the analysis of these related structures.
| Compound Name | Structure | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Ethene | CH₂=CH₂ | H | ~5.25[1] | Singlet | N/A |
| Sodium Ethenesulfonate | CH₂=CHSO₃Na | Vinyl H's | 5.5 - 6.5[2] | Multiplets | Not specified |
| Phenyl Vinyl Sulfoxide | CH₂=CHS(O)Ph | H_gem | 5.873[3] | Doublet of doublets | J_gem = ~0, J_trans = 16.5 |
| H_cis | 6.186[3] | Doublet of doublets | J_cis = 9.6, J_gem = ~0 | ||
| H_trans | 6.601[3] | Doublet of doublets | J_trans = 16.5, J_cis = 9.6 | ||
| Ethenesulfinic Acid (Predicted) | CH₂=CHSO₂H | Vinyl H's | ~6.0 - 7.0 | Multiplets | Similar to vinyl sulfoxides |
Analysis and Interpretation: Unraveling Electronic Effects
The chemical shifts of the vinyl protons are a direct reflection of their electronic environment. The electronegativity and anisotropic effects of the substituent play a crucial role in determining the degree of shielding or deshielding.
-
Ethene as a Baseline: In ethene, the vinyl protons resonate at approximately 5.25 ppm[1]. This value serves as a neutral reference point, devoid of strong electron-withdrawing or -donating groups.
-
The Influence of the Sulfonate Group (-SO₃⁻): In sodium ethenesulfonate, the vinyl protons are shifted downfield to the 5.5 - 6.5 ppm region[2]. The sulfonate group is strongly electron-withdrawing through inductive effects, which deshields the adjacent vinyl protons, causing them to resonate at a lower field (higher ppm value) compared to ethene.
-
The Sulfoxide Group (-S(O)-) as a Milder Deshielding Agent: The ¹H NMR spectrum of phenyl vinyl sulfoxide provides valuable insight into the effect of a sulfur-oxygen double bond[3]. The vinyl protons in this molecule appear between 5.873 and 6.601 ppm. The sulfoxide group is also electron-withdrawing, but its effect is generally considered to be less pronounced than that of a sulfonyl group (as in a sulfone or sulfonic acid). This is reflected in the slightly upfield shift of the vinyl protons compared to what might be expected for a vinyl sulfone.
-
Predicting the Chemical Shifts of Ethenesulfinic Acid (-SO₂H): The sulfinic acid group (-SO₂H) possesses a sulfur atom in an intermediate oxidation state between a sulfoxide and a sulfonic acid. It is a strong electron-withdrawing group due to the presence of two electronegative oxygen atoms. Therefore, it is anticipated that the vinyl protons of ethenesulfinic acid will be significantly deshielded and will resonate at a lower field than those in ethene.
Considering the data for sodium ethenesulfonate and phenyl vinyl sulfoxide, it is reasonable to predict that the vinyl protons of ethenesulfinic acid will appear in the range of approximately 6.0 to 7.0 ppm . The exact positions will be influenced by the solvent and the specific stereochemical arrangement of the sulfinic acid group relative to the double bond. The geminal, cis, and trans protons will likely exhibit distinct chemical shifts and coupling constants, leading to a complex multiplet pattern, similar to that observed for phenyl vinyl sulfoxide.
Experimental Protocol for ¹H NMR Analysis of Ethenesulfinic Acid
For researchers who have synthesized or are working with ethenesulfinic acid, the following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum.
DOT Script of the Experimental Workflow
Caption: Workflow for ¹H NMR analysis of ethenesulfinic acid.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of ethenesulfinic acid. Rationale: This amount provides a good signal-to-noise ratio without saturating the detector.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good initial choice due to its ability to dissolve polar compounds and its acidic proton will exchange with the sulfinic acid proton, which can be observed.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Rationale: A well-shimmed magnetic field is crucial for obtaining sharp, well-resolved peaks.
-
Acquire the ¹H NMR spectrum. A typical experiment might involve 16 to 32 scans.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase and baseline correction to ensure accurate integration and peak identification.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Reference the spectrum by setting the chemical shift of the TMS signal to 0.00 ppm.
-
Conclusion
While direct experimental ¹H NMR data for ethenesulfinic acid remains elusive in the readily available literature, a robust prediction of its spectral features can be made through a comparative analysis of structurally related compounds. The strong electron-withdrawing nature of the sulfinic acid group is expected to significantly deshield the vinyl protons, shifting them downfield to the 6.0-7.0 ppm region. This guide provides a framework for understanding the factors that govern the chemical shifts in this class of compounds and offers a practical protocol for the experimental determination of the ¹H NMR spectrum of ethenesulfinic acid. Such data will be invaluable for the unambiguous characterization of this and related molecules in research and development settings.
References
-
Ataman Kimya. VINYL SULFONIC ACID 30%. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of ethene C2H4 CH2=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethylene 1-H nmr explaining spin-spin coupling for line splitting. [Link]
-
MDPI. Sustainable Synthesis of Vinyl Sulfones Using Copper Catalysis. [Link]
Sources
Technical Comparison: IR Spectroscopic Profiling of Vinylsulfinic Acid (VSA) vs. Structural Analogues
Topic: Technical Comparison: IR Spectroscopic Profiling of Vinylsulfinic Acid vs. Structural Analogues Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1]
Executive Summary
Vinylsulfinic acid (VSA) and its salts (e.g., sodium vinylsulfinate) serve as critical "soft" nucleophiles and Michael acceptors in the synthesis of sulfur-containing heterocycles and cross-linking agents. However, their utility is often compromised by their inherent instability; the free acid tends to disproportionate or polymerize, while the salts are prone to oxidation into vinylsulfonates .[1]
This guide provides a definitive infrared (IR) spectroscopic framework to distinguish Vinylsulfinic Acid/Salts (Sulfinate, -SO₂⁻) from their primary degradation product, Vinylsulfonic Acid/Salts (Sulfonate, -SO₃⁻) , and other analogues like divinyl sulfone.[1]
Spectroscopic Anatomy of Vinylsulfinic Acid
The IR spectrum of vinylsulfinic acid derivatives is defined by the interplay between the electron-withdrawing sulfur moiety and the conjugated vinyl group. The most critical diagnostic region is the S=O stretching frequency , which shifts significantly depending on the oxidation state of the sulfur atom (S^IV^ vs. S^VI^).
A. The Sulfinate Core (-SO₂⁻ / -SO₂H)
Unlike sulfonates, which exhibit high-frequency absorption due to the stiff S=O bonds in the -SO₃ group, sulfinates absorb at lower wavenumbers.
-
Asymmetric S=O Stretch: Typically appears between 1000–1050 cm⁻¹ .[1] This is the primary "purity peak."[1]
-
Symmetric S=O Stretch: Found in the 950–990 cm⁻¹ region, often overlapping with vinyl out-of-plane bending modes.
-
Differentiation: If the dominant band shifts from ~1030 cm⁻¹ to ~1190 cm⁻¹, your sample has oxidized to the sulfonate.[1]
B. The Vinyl Moiety (CH₂=CH-)
The vinyl group provides a secondary confirmation of identity, though its position is less sensitive to oxidation state than the sulfur bands.
-
=C-H Stretching: Weak to medium bands >3000 cm⁻¹ (typically 3010–3090 cm⁻¹ ).
-
C=C Stretching: A sharp, variable intensity band at 1590–1610 cm⁻¹ .[1] Note that conjugation with the sulfur lone pair (in sulfinates) vs. the electron-withdrawing sulfonyl group (in sulfonates) causes subtle shifts.
-
=C-H Out-of-Plane Bending: Strong bands at 900–1000 cm⁻¹ .[1]
Comparative Analysis: Sulfinate vs. Sulfonate vs. Sulfone
The following table summarizes the characteristic peaks required to validate the identity of Sodium Vinylsulfinate against its common analogues.
Table 1: Characteristic IR Wavenumbers (cm⁻¹) of Vinylsulfur Compounds
| Functional Group Mode | Sodium Vinylsulfinate (Target) | Sodium Vinylsulfonate (Oxidation Impurity) | Divinyl Sulfone (Cross-linker Analogue) | Diagnostic Note |
| S=O Asymmetric Stretch | 1000 – 1040 (Strong) | 1180 – 1200 (Very Strong) | 1290 – 1310 | Primary Indicator. A shift >150 cm⁻¹ indicates oxidation. |
| S=O Symmetric Stretch | 940 – 980 | 1040 – 1060 | 1110 – 1130 | Sulfinates absorb at the lowest frequency in this series.[1] |
| C=C Stretch (Vinyl) | ~1590 – 1605 | ~1620 – 1640 | ~1610 | Sulfonates withdraw more electron density, stiffening the C=C bond.[1] |
| =C-H Stretch | 3000 – 3080 | 3010 – 3100 | 3050 – 3100 | Diagnostic of the vinyl group integrity (vs. polymerization). |
| S-O-C / S-OH | N/A (Salt form) | N/A | N/A | Free acids show broad O-H stretch ~2500–3000 cm⁻¹. |
Critical Insight: The absence of a strong band at 1180–1200 cm⁻¹ is the most reliable evidence that your vinylsulfinate sample is free from significant sulfonate oxidation.
Experimental Protocol: Self-Validating Purity Check
Objective: Determine the oxidation state and purity of a Sodium Vinylsulfinate sample using ATR-FTIR.
Reagents & Equipment:
-
Sample: Sodium Vinylsulfinate (hygroscopic solid).
-
Reference: Sodium Vinylsulfonate (commercial standard).[1]
-
Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.
-
Atmosphere: Nitrogen purge recommended (to prevent in-situ hydration/oxidation).
Step-by-Step Methodology:
-
Background Collection: Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) with the ATR crystal clean and dry.[1]
-
Sample Loading: Place ~10 mg of the vinylsulfinate sample onto the crystal. Note: If the sample is a paste, ensure uniform contact.[1]
-
Rapid Acquisition: Clamp the anvil and immediately acquire the spectrum.[1]
-
Reasoning: Vinylsulfinates are hygroscopic.[1] Water absorption (broad band ~3400 cm⁻¹) can obscure high-frequency C-H stretches and facilitate oxidation.
-
-
Spectral Normalization: Normalize the spectrum to the C=C stretch at ~1600 cm⁻¹.
-
Purity Calculation (The "Sulfur Ratio"):
-
Measure Peak Height (
) at 1030 cm⁻¹ (Sulfinate). -
Measure Peak Height (
) at 1190 cm⁻¹ (Sulfonate). -
Pass Criteria: Ratio
. If the ratio is < 5, significant oxidation has occurred.[1]
-
Mechanistic Visualization: The Oxidation Shift
The following diagram illustrates the structural transformation from sulfinate to sulfonate and the corresponding spectral shift that acts as the "fingerprint" for quality control.
Figure 1: The "Blue Shift" of Oxidation. As the sulfur oxidation state increases from +4 (Sulfinate) to +6 (Sulfonate), the S=O stretching frequency shifts to higher energy (wavenumbers).
References
-
NIST Chemistry WebBook. Benzenesulfinic acid, sodium salt IR Spectrum.[1][2] National Institute of Standards and Technology.[1][2] Available at: [Link]
-
Celestino, G. G., et al. (2025).[1] Acrylamide‐Sodium Vinyl Sulfonate Copolymers as Scale Inhibitor.[1] Journal of Applied Polymer Science.[1] (Data on Vinylsulfonate peaks). Available at: [Link]
-
Misiewicz, J. P., et al. (2020).[1] Sulfurous and sulfonic acids: Predicting the infrared spectrum.[1][3] The Journal of Chemical Physics, 152(2), 024302.[1] (Theoretical basis for S=O shifts). Available at: [Link]
-
Luo, Y., et al. (2021).[1] Synthesis and applications of sodium sulfinates (RSO2Na).[1] RSC Advances, 11, 10705-10740.[1] Available at: [Link]
-
Specac Application Notes. Interpreting Infrared Spectra: Sulfonates and Sulfinates. Available at: [Link]
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Ethenesulfinic Acid Derivatives
For researchers, medicinal chemists, and drug development professionals, the accurate detection and quantification of reactive metabolites and chemical intermediates are paramount. Ethenesulfinic acid and its derivatives represent a class of compounds that are both biochemically significant and analytically challenging. Their inherent reactivity and polarity demand sophisticated analytical strategies to achieve reliable characterization.
This guide provides an in-depth comparison of mass spectrometry-based methodologies for the analysis of ethenesulfinic acid derivatives. Moving beyond a simple recitation of protocols, we will explore the underlying chemical principles that govern each step, empowering you to make informed decisions for your specific analytical needs.
The Analytical Challenge: The Unstable Nature of Sulfinic Acids
Ethenesulfinic acid (C₂H₄O₂S), a small and polar organosulfur compound, is characterized by the sulfinyl group (-S(O)OH). This functional group is inherently unstable and prone to several reactions that can complicate its analysis:
-
Oxidation: Sulfinic acids are readily oxidized to the more stable sulfonic acids (-SO₃H). This can occur during sample preparation, storage, or even within the analytical instrument, leading to an underestimation of the sulfinic acid concentration.
-
Disproportionation: In some conditions, sulfinic acids can disproportionate to a thiol and a sulfonic acid.
-
Reactivity with Nucleophiles: The electrophilic nature of the sulfur atom makes sulfinic acids susceptible to reaction with biological nucleophiles, such as the thiol groups in cysteine residues of proteins.
These stability issues necessitate analytical approaches that can either analyze the compound directly and rapidly or "trap" it in a more stable form.
Comparative Analysis of Analytical Strategies
The choice of analytical strategy hinges on the specific goals of the study, the sample matrix, and the available instrumentation. We will compare two primary workflows: Direct Analysis and Derivatization/Trapping .
Workflow Overview: Direct vs. Trapping Approaches
Caption: Decision workflow for the analysis of ethenesulfinic acid derivatives.
Method 1: Direct Analysis by LC-MS/MS
Direct analysis is advantageous for its speed and simplicity, minimizing sample manipulation. However, it requires careful optimization to prevent on-column or in-source degradation.
Chromatographic Separation: HILIC vs. Reversed-Phase
Due to their high polarity, ethenesulfinic acid and its short-chain derivatives are poorly retained on traditional C18 reversed-phase (RP) columns.[1][2][3] Hydrophilic Interaction Liquid Chromatography (HILIC) is often the superior choice for such analytes.[4][5][6]
-
Expertise & Experience: The HILIC retention mechanism relies on partitioning the analyte between a water-enriched layer on the polar stationary phase and a mobile phase with a high organic content.[5] This provides excellent retention for polar compounds that would otherwise elute in the void volume of an RP column. For HILIC, it is crucial to maintain at least 5% polar solvent in the mobile phase to ensure proper hydration of the stationary phase.[5]
| Parameter | Hydrophilic Interaction (HILIC) | Reversed-Phase (RP) C18 |
| Stationary Phase | Polar (e.g., Amide, Zwitterionic) | Non-polar (e.g., C18) |
| Mobile Phase | High Organic (>80% ACN) with aqueous buffer | High Aqueous, gradient to high organic |
| Retention of Ethenesulfinic Acid | Good retention and separation from matrix | Poor retention, potential co-elution with salts |
| MS Compatibility | Excellent with volatile buffers (e.g., ammonium formate) | Excellent with volatile acids (e.g., formic acid) |
| Recommendation | Preferred for direct analysis | Not recommended without derivatization |
Mass Spectrometry Detection
Electrospray ionization (ESI) in negative ion mode is the most effective technique for the direct analysis of sulfinic acids. The acidic proton is readily lost, forming the [M-H]⁻ ion.
-
Trustworthiness: To confirm the identity of the analyte, tandem mass spectrometry (MS/MS) is essential. A characteristic fragmentation of sulfinates is the neutral loss of sulfur dioxide (SO₂; 64 Da).
Proposed Fragmentation of Ethenesulfinate
Caption: Expected primary fragmentation of the ethenesulfinate anion.
Experimental Protocol: Direct HILIC-MS/MS Analysis
-
Sample Preparation: Quench the reaction or biological sample with 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., ¹³C₂-ethanesulfonic acid). Vortex vigorously.
-
Protein Precipitation: Centrifuge the sample at >10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial for immediate analysis.
-
LC-MS/MS System:
-
LC Column: Zwitterionic HILIC column (e.g., 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium formate in water, pH 3.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 95% B, hold for 1 min, decrease to 50% B over 5 min, hold for 2 min, then return to 95% B and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS Ionization: ESI, Negative Ion Mode.
-
MRM Transitions (Hypothetical):
-
Ethenesulfinic Acid: Q1: 91.0 -> Q3: 27.0 (Loss of SO₂)
-
Internal Standard (¹³C₂-Ethanesulfonic Acid): Q1: 111.0 -> Q3: 81.0 (Loss of C₂H₄)
-
-
Method 2: Analysis via Derivatization or Trapping
To overcome the inherent instability of ethenesulfinic acid and improve chromatographic performance on ubiquitous reversed-phase columns, a derivatization or trapping strategy is highly effective. This involves reacting the sulfinic acid with a specific agent to form a stable, less polar adduct.[1] This is particularly crucial when dealing with complex biological matrices where reactive metabolites are being investigated.[7][8]
Choice of Derivatizing Agent
The ideal agent should react rapidly and specifically with the sulfinic acid moiety under mild conditions. Alkylating agents are a common choice.
-
Expertise & Experience: Iodoacetamide (IAM) is an excellent choice for derivatizing sulfinic acids. It reacts with the nucleophilic sulfur atom to form a stable sulfone derivative. This not only "caps" the reactive functional group but also increases the overall hydrophobicity of the molecule, leading to excellent retention on C18 columns. However, it's important to be aware that iodoacetamide can also react with other nucleophilic groups, such as the N-terminus of peptides, if reaction conditions are not optimized.[9][10]
Derivatization Reaction
Caption: Reaction of ethenesulfinic acid with iodoacetamide.
Chromatographic and MS Performance
The resulting sulfone adduct is significantly less polar than the parent sulfinic acid and can be readily analyzed using standard reversed-phase chromatography.
| Parameter | Derivatized (IAM Adduct) | Underivatized |
| Stability | High | Low (prone to oxidation) |
| LC Method | Reversed-Phase C18 | HILIC |
| Retention | Excellent, tunable with organic gradient | Poor on RP, requires HILIC |
| Ionization Mode | ESI Positive or Negative | ESI Negative |
| Sensitivity | Potentially higher due to improved stability and chromatography | Can be compromised by degradation |
-
Trustworthiness: A key advantage of this method is its self-validating nature. A control sample processed without the iodoacetamide trapping agent should not show a peak for the derivatized adduct. This confirms that the detected adduct is a direct result of the trapping reaction and not an artifact.
Experimental Protocol: Derivatization and RP-LC-MS/MS Analysis
-
Sample Preparation: To the aqueous sample, add iodoacetamide to a final concentration of 50 mM from a freshly prepared stock solution.
-
Derivatization: Incubate the reaction at 37°C for 30 minutes in the dark.
-
Quenching: Quench the reaction with 3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the derivatized adduct).
-
Protein Precipitation: Centrifuge the sample at >10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to an autosampler vial.
-
LC-MS/MS System:
-
LC Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.[11]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 5% B, increase to 95% B over 8 min, hold for 2 min, then return to 5% B and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Ionization: ESI, Positive Ion Mode.
-
MRM Transitions (Hypothetical for IAM adduct):
-
Parent Adduct [M+H]⁺: Q1: 149.0
-
Fragment 1: Loss of acetamide moiety
-
Fragment 2: Fragmentation of the ethenesulfonyl backbone
-
-
Performance Comparison Summary
| Feature | Direct HILIC-MS/MS | Derivatization RP-LC-MS/MS |
| Throughput | Higher (fewer steps) | Lower (includes derivatization) |
| Robustness | Moderate (analyte instability is a risk) | High (analyte is stabilized) |
| Selectivity | Good (relies on chromatography and MRM) | Excellent (chemical trapping adds specificity) |
| Chromatography | Requires specialized HILIC columns | Uses standard, robust C18 columns |
| Method Development | More complex due to analyte instability | More straightforward once derivatization is optimized |
| Best For | Rapid screening, process chemistry monitoring | Complex biological matrices, quantitative bioanalysis, reactive metabolite identification |
Conclusion
The mass spectrometric analysis of ethenesulfinic acid derivatives is a challenging yet achievable task that requires a carefully considered analytical strategy.
-
Direct analysis using HILIC-MS/MS offers a rapid approach suitable for cleaner sample matrices where speed is a priority. Its success is contingent on minimizing analyte degradation through rapid and cold sample processing.
-
Derivatization with an alkylating agent like iodoacetamide, followed by RP-LC-MS/MS, provides a more robust and often more sensitive method. By converting the unstable sulfinic acid into a stable sulfone, this strategy enhances chromatographic performance and analytical confidence, making it the recommended approach for quantitative analysis in complex biological systems and for the definitive identification of reactive intermediates.
Ultimately, the choice of method will depend on the specific scientific question being addressed. By understanding the chemical principles and trade-offs of each approach, researchers can develop and validate reliable methods for the characterization of these important, yet transient, chemical species.
References
-
MDPI. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation. Available at: [Link]
-
AcademicOA.com. LC-MS/MS Analysis of Phenolic Compounds and In Vitro Antioxidant Potential of Stachys lavandulifolia Vahl. var. brachydon Boiss.. Available at: [Link]
-
RSC Publishing. (2015). Detection of sulfenic acid in intact proteins by mass spectrometric techniques: application to serum samples. Available at: [Link]
-
Agilent. Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Available at: [Link]
-
Waters. Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Available at: [Link]
-
National Institutes of Health. (2012). Chemical approaches to detect and analyze protein sulfenic acids. Available at: [Link]
-
National Institutes of Health. (2020). Cysteine sulfinic acid and sulfinylated peptides. Available at: [Link]
-
ResearchGate. Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Available at: [Link]
-
MDPI. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Available at: [Link]
-
National Institutes of Health. (2019). Chemical Proteomics Reveals New Targets of Cysteine Sulfinic Acid Reductase. Available at: [Link]
-
ResearchGate. Mass Spectrometry of Sulfonic Acids and Their Derivatives. Available at: [Link]
-
ResearchGate. LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Available at: [Link]
-
National Institutes of Health. (2024). Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma. Available at: [Link]
-
PubMed. (2008). Screening and characterization of reactive metabolites using glutathione ethyl ester in combination with Q-trap mass spectrometry. Available at: [Link]
-
Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Available at: [Link]
-
PubMed. (2007). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Available at: [Link]
-
Hawach Scientific. (2022). What is the difference between HILIC columns VS normal/reverse columns?. Available at: [Link]
-
Eurofins. Reactive metabolite (glutathione trapping (GSH), liver microsomes, human) - US. Available at: [Link]
-
University of California, Berkeley. Mass spectral fragmentations of sulfonates. Available at: [Link]
-
YouTube. (2023). ADME 101 Reactive Metabolite Detection Study: Cysteine Trapping. Available at: [Link]
-
Agilent. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Available at: [Link]
-
ResearchGate. (2014). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Available at: [Link]
-
MDPI. (2020). Comparison of Different HILIC Stationary Phases in the Separation of Hemopexin and Immunoglobulin G Glycopeptides and Their Isomers. Available at: [Link]
-
PubMed. (2008). Mapping protein cysteine sulfonic acid modifications with specific enrichment and mass spectrometry: an integrated approach to explore the cysteine oxidation. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
ResearchGate. Combination of GSH Trapping and Time-Dependent Inhibition Assays as a Predictive Method of Drugs Generating Highly Reactive Metabolites. Available at: [Link]
-
PubMed. (2011). Detecting reactive drug metabolites for reducing the potential for drug toxicity. Available at: [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. chromtech.com [chromtech.com]
- 3. agilent.com [agilent.com]
- 4. Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the difference between HILIC columns VS normal/reverse columns_ [uhplcslab.com]
- 6. Comparison of Different HILIC Stationary Phases in the Separation of Hemopexin and Immunoglobulin G Glycopeptides and Their Isomers [mdpi.com]
- 7. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 8. Detecting reactive drug metabolites for reducing the potential for drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
comparing reactivity of ethenesulfinic acid vs p-toluenesulfinic acid
Comparative Reactivity Profile: Ethenesulfinic Acid vs. -Toluenesulfinic Acid
Executive Summary
This guide compares
-
-Toluenesulfinic Acid: A stable, crystalline solid (pKa
1.[1]7) used widely as a nucleophile (S-alkylation) and radical precursor. It is commercially available and shelf-stable.[1] -
Ethenesulfinic Acid: An unstable species prone to polymerization and auto-oxidation.[1] It is rarely isolated; instead, it is generated in situ (often as the sulfinate salt) or functions as a transient leaving group in retro-Michael reactions.[1] Its unique vinyl group offers bifunctional reactivity (S-nucleophile + alkene polymerizability).[1]
Key Takeaway: Use
Physicochemical Properties & Stability[1][2][3]
The fundamental difference lies in the organic substituent (Aryl vs. Vinyl) and its effect on the stability of the sulfinic acid moiety.
| Feature | Ethenesulfinic Acid (Vinyl-SO | |
| Structure | Aromatic ring stabilizes anion via resonance/sterics. | Vinyl group allows conjugation but lacks aromatic stabilization.[1] |
| Physical State | Stable white solid (mp 85°C).[1] | Unstable oil/solution; polymerizes neat.[1] |
| pKa (approx.) | 1.7 (Acidic).[1] | < 1.7 (Predicted; sp |
| Shelf Life | Years (if stored cool/dry).[1] | Minutes to Hours (must be generated in situ). |
| Redox Stability | Slowly oxidizes to sulfonic acid in air.[1] | Rapidly oxidizes; susceptible to radical polymerization.[1] |
| Commercial Form | Free acid or Sodium salt ( | Not available as free acid; rarely as salt (Sodium Vinylsulfinate).[1]* |
> Critical Note: Do not confuse Sodium Vinylsulfinate (SO
Reactivity Profile Comparison
A. Nucleophilic Reactivity (The Sulfinate Anion)
Both acids are typically used as their conjugate bases (sulfinates, R-SO
-
-Toluenesulfinate:
-
Mechanism: Ambident nucleophile (S vs. O).[1] Soft electrophiles (alkyl halides) favor S-alkylation (Sulfone formation). Hard electrophiles (diazonium salts) favor O-alkylation (Sulfinate ester).
-
Kinetics: Moderate nucleophile (
).[1] The aromatic ring provides steric bulk but does not deactivate the sulfur lone pair significantly.
-
-
Ethenesulfinate:
-
Mechanism: Also an S-nucleophile.[1]
-
Unique Risk: The vinyl group is a potential "trap." While the anion is nucleophilic, the resulting product (a vinyl sulfone) is a potent Michael Acceptor .
-
Side Reaction: If the reaction medium contains other nucleophiles (amines, thiols), they may attack the vinyl group of the product immediately, leading to uncontrolled polymerization or bis-alkylation.[1]
-
B. Radical & Electrophilic Pathways[1]
-
-Tol: Generates stable sulfonyl radicals (
) via oxidation (e.g., Mn(OAc) or electrolysis).[1] Used for radical sulfonylation of alkenes.[1] -
Ethenesulfinic: Radical generation is hazardous.[1] A vinyl sulfonyl radical (
) is highly unstable and will likely cyclize or polymerize the vinyl chain rather than add cleanly to a substrate.
C. Decision Matrix (Graphviz)
Figure 1: Decision matrix for selecting between p-Toluenesulfinic and Ethenesulfinic acid based on synthetic goals.
Experimental Protocols
Protocol A: Standard Synthesis of Sulfones using -TolSO Na
Use this for robust, high-yield synthesis of alkyl aryl sulfones.
-
Reagents: Alkyl Halide (1.0 equiv),
-TolSO Na (1.2 equiv), Ethanol/Water (3:1).[1] -
Procedure:
-
Validation: Product is stable. Confirm via
H NMR (Singlet at 2.4 ppm for Ar-Me).
Protocol B: In Situ Generation & Trapping of Ethenesulfinate
Use this when you specifically need a vinyl sulfone and cannot buy the reagent.
-
Generation (Grignard Route):
-
Trapping (S-Alkylation):
-
Add Alkyl Halide (e.g., Benzyl bromide) and a polar solvent (DMF) directly to the crude sulfinate suspension.[1]
-
Heat to 60°C for 4 hours.
-
-
Critical Control:
Mechanistic Comparison: Pathway to Polymerization
The primary risk with ethenesulfinic acid is the competition between the desired S-alkylation and the undesired polymerization of the vinyl group.
Figure 2: Mechanistic divergence.[1] Path A yields the target sulfone, while Path B leads to polymerization, a risk unique to ethenesulfinic acid.[1]
References
-
Truce, W. E., & Murphy, A. M. (1963).[1] The preparation of sulfinic acids.[5] Chemical Reviews, 63(6), 575-588.[1] Link
-
Drabowicz, J., & Kiełbasiński, P. (2008).[1] Synthesis of Sulfones. In Science of Synthesis (Vol. 39).[1] Thieme. (Authoritative text on sulfinate reactivity).
-
Simpkins, N. S. (1993).[1] Sulfones in Organic Synthesis. Pergamon Press.[1] (Detailed comparison of alkyl vs. vinyl sulfone stability).
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman.[1] (Standard protocols for p-Toluenesulfinate alkylation).
-
Braverman, S., et al. (2006).[1] Synthesis and reactivity of vinyl sulfinates. Journal of Organic Chemistry. (Discusses the instability of the free acid).
Unveiling the Solid State: A Guide to the Crystallographic Analysis of Sodium Ethenesulfinate and its Analogs
For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which we build our hypotheses, design new materials, and develop novel therapeutics. Sodium ethenesulfinate (also known as sodium vinylsulfinate), a versatile reagent and monomer, is a compound whose utility in organic synthesis is well-established. However, a critical piece of its fundamental characterization appears to be absent from the public domain: its single-crystal X-ray crystallographic data.
This guide is born out of this notable gap in the scientific literature. Instead of a direct comparison of pre-existing data, we will embark on a more instructive journey. We will explore why obtaining the crystal structure of sodium ethenesulfinate is crucial, provide a comprehensive, field-proven protocol for its determination, and draw insightful comparisons with structurally related sulfinate and sulfonate salts to anticipate its solid-state behavior. This document serves as both a call to action for the crystallographic community and a practical handbook for those equipped to answer it.
The Significance of a Crystal Structure: More Than Just a Pretty Picture
The precise arrangement of atoms and molecules in a crystalline solid dictates many of its bulk properties, including solubility, stability, hygroscopicity, and reactivity. For a compound like sodium ethenesulfinate, which is often handled as a solid and used in a variety of reaction conditions, understanding its crystal packing, intermolecular interactions, and the coordination environment of the sodium cation is of immense practical importance.[1]
A crystal structure would provide definitive answers to several key questions:
-
Ionic Interactions: How does the sodium cation interact with the ethenesulfinate anion? Is it coordinated to the oxygen atoms, the sulfur atom, or perhaps even the vinyl group's π-system?
-
Intermolecular Forces: What are the dominant forces governing the packing of the ions in the crystal lattice? Are there significant hydrogen bonding interactions if water of crystallization is present?[2]
-
Conformation of the Anion: What is the preferred conformation of the ethenesulfinate anion in the solid state? This can provide insights into its reactivity.
A Practical Guide to Determining the Crystal Structure of Sodium Ethenesulfinate
The following is a detailed, step-by-step methodology for obtaining the single-crystal X-ray diffraction data for a small organic salt like sodium ethenesulfinate. This protocol is designed to be a self-validating system, with checkpoints to ensure the quality of the final data.
Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To grow suitable single crystals of sodium ethenesulfinate and determine its crystal structure using single-crystal X-ray diffraction.
Materials:
-
Sodium ethenesulfinate (high purity)
-
A selection of high-purity solvents (e.g., water, methanol, ethanol, acetonitrile, and mixtures thereof)
-
Small vials or test tubes
-
Parafilm
-
Microscope
-
Single-crystal X-ray diffractometer
Methodology:
-
Crystal Growth (The Art and Science):
-
Rationale: The cornerstone of a successful crystallographic analysis is a high-quality single crystal. For organic salts, slow evaporation or slow cooling are often effective methods.[3] The key is to allow the molecules to organize themselves into a well-ordered lattice gradually.
-
Procedure:
-
Prepare a saturated or near-saturated solution of sodium ethenesulfinate in a suitable solvent or solvent mixture at room temperature or a slightly elevated temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a small, clean vial.
-
For slow evaporation, cover the vial with parafilm and puncture a few small holes with a needle. Place the vial in a vibration-free environment.
-
For slow cooling, place the vial in a Dewar flask filled with a warm solvent bath and allow it to cool to room temperature or sub-ambient temperatures over several hours or days.
-
Monitor the vials periodically for the formation of crystals. Ideal crystals will be well-formed, transparent, and free of visible defects.[4]
-
-
-
Crystal Selection and Mounting:
-
Rationale: A single, well-defined crystal is required for data collection. The crystal should be of an appropriate size (typically 0.1-0.3 mm in each dimension) to diffract X-rays efficiently without being so large as to cause significant X-ray absorption.[4]
-
Procedure:
-
Under a microscope, select a suitable crystal.
-
Carefully mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil) to prevent ice formation if low-temperature data collection is planned.
-
-
-
Data Collection:
-
Rationale: The mounted crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[5] Collecting data at low temperatures (e.g., 100 K) is highly recommended as it minimizes thermal motion of the atoms, leading to higher resolution data.
-
Procedure:
-
Center the crystal in the X-ray beam of the diffractometer.
-
Perform an initial series of diffraction images to determine the unit cell parameters and crystal system.
-
Based on the unit cell, devise a data collection strategy to ensure complete and redundant data are collected.
-
Execute the full data collection run, rotating the crystal in the X-ray beam.
-
-
-
Data Reduction and Structure Solution:
-
Rationale: The raw diffraction data are processed to yield a set of structure factors. These are then used to solve the phase problem and generate an initial electron density map, from which the positions of the atoms can be determined.
-
Procedure:
-
Integrate the raw diffraction images to obtain the intensities of the reflections.
-
Apply corrections for Lorentz factor, polarization, and absorption.
-
Determine the space group from the systematic absences in the data.
-
Solve the crystal structure using direct methods or Patterson methods. This will provide an initial model of the asymmetric unit.
-
-
-
Structure Refinement:
-
Rationale: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors.
-
Procedure:
-
Perform least-squares refinement of the atomic coordinates, and anisotropic displacement parameters.
-
Locate and refine the positions of any hydrogen atoms, if possible from the difference Fourier map, or add them at calculated positions.
-
The refinement is complete when the model converges, and the R-factor (a measure of the agreement between the observed and calculated data) is low.
-
-
Visualizing the Workflow
Sources
- 1. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
- 2. Crystal structure of sodium thiosulfate dihydrate and comparison to the pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
Safety Operating Guide
Standard Operating Procedure: Safe Disposal of Ethenesulfinic Acid
Executive Summary & Immediate Hazards
Urgency Level: High Primary Hazard: Instability and Corrosivity
Ethenesulfinic acid (CAS: 18023-17-7, often generated in situ) presents a dual-hazard profile unique to functionalized sulfur intermediates. Unlike its oxidized counterpart (vinylsulfonic acid), ethenesulfinic acid is thermodynamically unstable. It possesses a vinyl group susceptible to exothermic polymerization and a sulfinic acid moiety (
Critical Directive: Do not store free ethenesulfinic acid for extended periods. If isolated, it must be stabilized immediately or disposed of via conversion to its salt form.
Hazard Classification Table
| Hazard Category | Classification | Operational Implication |
| Physical | Unstable / Polymerizable | May auto-polymerize or disproportionate to |
| Health | Skin Corr.[1][2][3][4][5][6] 1B | Causes severe burns and eye damage.[1][2][3] Inhalation of mist is destructive to respiratory mucosa. |
| Reactivity | Reducing Agent | Incompatible with strong oxidizers (peroxides, nitrates). Risk of fire/explosion.[3][5][7][8][9] |
Chemical Profile & Mechanism of Instability
To safely dispose of this compound, you must understand why it is dangerous.
The Disproportionation Trap
Sulfinic acids are intermediate oxidation states of sulfur (+4). In the presence of acid or heat, they undergo disproportionation , a "self-redox" reaction where one molecule is oxidized and another reduced.
Why this matters for disposal: Simply leaving the acid in a waste container allows this reaction to proceed, generating heat and potentially insoluble thiosulfonate precipitates that can clog waste lines or trigger secondary reactions. The goal of disposal is to force the equilibrium toward the stable sulfinate salt.
Personal Protective Equipment (PPE) Matrix
Standard lab coats and safety glasses are insufficient for handling concentrated sulfinic acids.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile (min 0.11 mm) | Double-gloving recommended. Vinylsulfinic acid is a small molecule with high permeation potential. |
| Eye/Face | Chemical Splash Goggles + Face Shield | Risk of violent sputtering during neutralization. |
| Respiratory | Fume Hood (Sash < 18") | Evolution of sulfur dioxide ( |
Disposal Protocol: The "Neutralization-Stabilization" Method
This protocol utilizes a Self-Validating System : The endpoint is determined by pH, ensuring the compound has been converted to its stable salt form (Sodium Ethenesulfinate) before entering the waste stream.
Reagents Required:
-
Ice water bath
-
Saturated Sodium Bicarbonate (
) or 1M Sodium Hydroxide ( ) -
pH strips or meter
-
Appropriate waste container (High Density Polyethylene - HDPE)
Step-by-Step Procedure
Phase 1: Assessment & Dilution
-
Assess State: Determine if the material is neat (pure oil/solid) or already in solution.
-
Cooling: Place the receiving flask containing water into an ice bath.
-
Dilution:
-
If Neat: Add the acid dropwise into the chilled water. Never add water to the acid.
-
Target Concentration: Dilute to < 10% w/v to manage the heat of neutralization.
-
Phase 2: Controlled Neutralization
Caution: Ethenesulfinic acid is a stronger acid than acetic acid (pKa ~ 2). Neutralization will be exothermic.
-
Base Addition: Slowly add saturated
or 1M to the diluted acid solution. -
Agitation: Stir continuously to prevent "hot spots" that could trigger polymerization of the vinyl group.
-
Monitoring: Check pH frequently.
-
Target pH:8.0 – 9.0 .
-
Why Basic? Slightly basic conditions prevent the reformation of the free acid and inhibit acid-catalyzed disproportionation.
-
Phase 3: Verification & Binning
-
Validation: Ensure the solution remains clear and at stable ambient temperature for 15 minutes.
-
Segregation: Pour the resulting solution into the Aqueous Basic waste stream.
-
Prohibited: Do NOT mix with acidic waste streams (reverses neutralization) or heavy metal waste (potential for metal-catalyzed decomposition).
-
Workflow Visualization
The following diagram illustrates the decision logic for the disposal process.
Figure 1: Logic flow for the stabilization and disposal of ethenesulfinic acid, prioritizing thermal control and pH validation.
Emergency Contingencies
Accidental Spill (Outside Fume Hood)
-
Evacuate: The immediate area due to potential
off-gassing. -
PPE Up: Don respiratory protection (Respirator with Acid Gas cartridge) before re-entering.
-
Absorb: Use a sodium carbonate or calcium carbonate based spill pillow. This neutralizes the acid in situ while absorbing the liquid.
-
Avoid: Paper towels or combustible organics (fire risk).
-
-
Collect: Scoop absorbed material into a hazardous waste bag labeled "Corrosive/Sulfur Debris."
Skin Contact
-
Immediate Flush: Drench affected area with water for 15 minutes.[1][4]
-
No Neutralization on Skin: Do not apply vinegar or bicarbonate directly to the skin; the heat of reaction can worsen the burn.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[10]
-
Source: [Link]
-
- TCI Chemicals. (n.d.).
- Fisher Scientific. (2021). Safety Data Sheet: Ethanesulfonic Acid (Homologue Reference).
-
Organic Chemistry Portal. (n.d.). Synthesis and Reactivity of Sulfinic Acids.
-
Source: [Link]
-
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. nutrien-prod-asset.s3.us-east-2.amazonaws.com [nutrien-prod-asset.s3.us-east-2.amazonaws.com]
- 4. finoric.us [finoric.us]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 7. carlroth.com [carlroth.com]
- 8. chemos.de [chemos.de]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals | The National Academies Press [nationalacademies.org]
A Researcher's Comprehensive Guide to the Safe Handling of Ethenesulfinic Acid
For the pioneering researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, the safe and effective handling of reactive compounds is paramount. Ethenesulfinic acid, with its unique vinyl and sulfinic acid functionalities, presents a distinct set of handling challenges that demand a nuanced and well-informed approach. This guide moves beyond generic safety protocols to provide in-depth, field-proven insights into the personal protective equipment (PPE), operational plans, and disposal procedures essential for working with this reactive molecule. Our commitment is to empower your research with the highest standards of safety, ensuring both the integrity of your work and the well-being of your team.
Understanding the Inherent Risks: A Proactive Stance on Safety
Ethenesulfinic acid is presumed to be a corrosive substance that can cause severe skin burns and eye damage.[1][2] Inhalation of its vapors or mists may lead to respiratory irritation.[2] The presence of the vinyl group introduces the potential for polymerization , which can be initiated by factors such as light exposure.[3] Furthermore, sulfinic acids as a class can be unstable and may undergo disproportionation or decomposition, particularly when heated, to form sulfonic acids and other byproducts. Upon decomposition, hazardous gases such as sulfur oxides (SOx) may be released.
Key Hazard Summary:
| Hazard Type | Predicted Risk | Rationale |
| Corrosivity | High | Analogous to Ethanesulfonic acid, which causes severe skin burns and eye damage.[1] |
| Reactivity | High | The vinyl group is susceptible to polymerization.[3] Sulfinic acids can be unstable. |
| Inhalation Toxicity | Moderate | Vapors or mists are likely to cause respiratory tract irritation.[2] |
| Contact Toxicity | High | Expected to be harmful upon skin contact.[2] |
| Ingestion Toxicity | High | Expected to be harmful if swallowed.[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling Ethenesulfinic Acid. The following recommendations are based on a comprehensive risk assessment, taking into account the predicted hazards.
Core PPE Requirements:
-
Eye and Face Protection:
-
Minimum: Tightly fitting chemical safety goggles.
-
Recommended: A full-face shield worn over safety goggles provides superior protection against splashes and potential reactions.[4]
-
-
Hand Protection:
-
Material: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally suitable for handling corrosive chemicals.[4] Always consult the glove manufacturer's resistance chart for specific breakthrough times.
-
Practice: Double-gloving is a prudent measure, especially during procedures with a higher risk of splashes. Contaminated gloves must be removed promptly and disposed of as hazardous waste.
-
-
Body Protection:
-
A chemical-resistant laboratory coat is the minimum requirement.
-
For larger quantities or procedures with a significant splash risk, a chemical-resistant apron over the lab coat is recommended.[1]
-
-
Respiratory Protection:
-
All work with Ethenesulfinic Acid must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
In situations where a fume hood is not available or if there is a potential for generating aerosols, a full-face respirator with an appropriate acid gas cartridge is necessary.
-
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan is the cornerstone of laboratory safety. The following procedural steps are designed to mitigate the risks associated with Ethenesulfinic Acid.
Preparation and Engineering Controls
-
Designated Work Area: All handling of Ethenesulfinic Acid should occur in a designated area within a certified chemical fume hood.[5]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]
-
Spill Kit: A spill kit containing an inert absorbent material (e.g., vermiculite or sand), neutralizing agents (sodium bicarbonate), and appropriate waste containers must be readily available.[3]
Handling Procedure
The following workflow diagram illustrates the critical steps for safely handling Ethenesulfinic Acid.
Storage
Proper storage is critical to maintaining the stability of Ethenesulfinic Acid and preventing hazardous reactions.
-
Container: Store in a tightly closed, corrosion-resistant container.[6]
-
Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and other sources of light to prevent polymerization.[3][5]
-
Incompatibilities: Segregate from strong oxidizing agents, bases, and other incompatible materials.[1][5]
Disposal Plan: Ensuring Environmental and Personal Safety
The disposal of Ethenesulfinic Acid and its contaminated materials must be handled with the utmost care to prevent environmental contamination and hazardous reactions.
Waste Segregation and Labeling
All waste contaminated with Ethenesulfinic Acid, including gloves, absorbent materials, and empty containers, must be collected in a designated, properly labeled hazardous waste container.
Neutralization of Small Spills and Residues
For small spills or residual amounts on equipment, a carefully controlled neutralization process can be employed within a fume hood.
Neutralization Protocol:
-
Prepare Neutralizing Agent: Prepare a dilute solution of a weak base, such as sodium bicarbonate, in a large, appropriate container.
-
Slow Addition: Slowly and carefully add the Ethenesulfinic Acid waste to the neutralizing solution with constant stirring. Be prepared for potential gas evolution and heat generation.
-
pH Verification: After the addition is complete and the reaction has subsided, check the pH of the solution to ensure it is neutral (pH 6-8).
-
Final Disposal: The neutralized solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.
Bulk Waste Disposal
For larger quantities of Ethenesulfinic Acid waste, direct neutralization is not recommended due to the potential for a vigorous and uncontrolled reaction. This waste must be disposed of through a licensed hazardous waste disposal company.
The following decision tree provides guidance on the appropriate disposal pathway.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
Spill: Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Carefully neutralize the spill with sodium bicarbonate. Collect the absorbed material into a designated hazardous waste container.
Conclusion: Fostering a Culture of Safety
The responsible handling of reactive chemicals like Ethenesulfinic Acid is not merely a matter of following procedures; it is about cultivating a deep-seated culture of safety and proactive risk management. By understanding the inherent hazards, implementing robust PPE and operational protocols, and adhering to responsible disposal practices, researchers can confidently advance their scientific endeavors while ensuring the highest standards of safety for themselves and their colleagues. This guide serves as a foundational resource, and it is incumbent upon every researcher to supplement this information with institution-specific training and a continuous commitment to safety awareness.
References
-
Ataman Kimya. (n.d.). ETHANESULFONIC ACID SODIUM SALT. Retrieved from [Link]
- Anthes, J. A. (1952). Preparation of ethylenesulfonic acid (U.S. Patent No. 2,597,696). U.S.
-
Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid. Retrieved from [Link]
-
PubChem. (n.d.). Ethanesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(4-Morpholino)ethanesulfonic Acid, 99% (titr.). Retrieved from [Link]
Sources
- 1. Ethanesulfonic acid | C2H6O3S | CID 11668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. US2597696A - Preparation of ethylenesulfonic acid - Google Patents [patents.google.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. scribd.com [scribd.com]
- 6. Sulfuric acid - IDLH | NIOSH | CDC [cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
